BQR-695
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPCULYCGFOIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the BQR-695 PI4KIIIβ Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQR-695, also identified as NVP-BQR695, is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1][2][3] This enzyme is a critical component of cellular signaling, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide. PI4P plays a fundamental role in regulating the structural integrity and function of the Golgi apparatus, particularly in mediating vesicular trafficking from the trans-Golgi network (TGN). Furthermore, a growing body of evidence highlights the essential role of PI4KIIIβ and its product, PI4P, in the replication of a variety of RNA viruses, including human coronaviruses. These viruses hijack the host cell's PI4KIIIβ to create PI4P-enriched membrane environments that are necessary for the formation of their replication organelles.[4][5] this compound, by inhibiting PI4KIIIβ, disrupts these processes, making it a valuable tool for studying the biology of PI4KIIIβ and a promising candidate for the development of broad-spectrum antiviral therapies.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PI4KIIIβ.[1] This kinase catalyzes the transfer of a phosphate (B84403) group from ATP to the 4' position of the inositol (B14025) ring of phosphatidylinositol (PI), generating PI4P. By binding to the ATP-binding site of PI4KIIIβ, this compound prevents this phosphorylation event, leading to a reduction in the cellular levels of PI4P.[6] This depletion of PI4P disrupts the recruitment of PI4P-effector proteins to the Golgi membrane, thereby impairing the formation of transport vesicles and altering the structure and function of the Golgi apparatus. In the context of viral infections, this disruption of the PI4P-rich environment at the Golgi inhibits the assembly of viral replication complexes, thereby blocking viral replication.[4]
Quantitative Data
The inhibitory potency of this compound against PI4KIIIβ has been determined in various assays. The available quantitative data is summarized in the table below.
| Target | Parameter | Value | Species/Assay Conditions |
| PI4KIIIβ | IC50 | 80 nM | Human |
| PI4KIIIβ | IC50 | 90 nM | Human |
| PI4KIIIβ | IC50 | 3.5 nM | Plasmodium variant |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Diagrams
The following diagrams illustrate the PI4KIIIβ signaling pathway and the inhibitory effect of this compound.
Caption: The PI4KIIIβ signaling pathway at the Golgi apparatus.
Caption: Inhibition of the PI4KIIIβ pathway by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro PI4KIIIβ Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of PI4KIIIβ by measuring the amount of ADP produced.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations. A DMSO-only control should be included.
-
Kinase Reaction Setup: In a multiwell plate, combine the kinase reaction buffer, PI substrate, and the diluted this compound or DMSO control.
-
Enzyme Addition: Initiate the reaction by adding the recombinant PI4KIIIβ enzyme to each well.
-
ATP Addition: Start the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro PI4KIIIβ kinase inhibition assay.
Cell-Based Antiviral Assay (TCID50 Assay)
This assay determines the concentration of this compound required to inhibit the cytopathic effect (CPE) of a virus in cultured cells.
Materials:
-
Susceptible host cell line (e.g., MRC-5 for human coronaviruses)
-
Virus stock of known titer
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Microscope
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the growth medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication (e.g., 37°C, 5% CO2).
-
CPE Observation: Monitor the cells daily for the appearance of cytopathic effects (CPE), such as cell rounding, detachment, and lysis.
-
Endpoint Determination: After a set incubation period (e.g., 3-5 days), score each well for the presence or absence of CPE.
-
TCID50 Calculation: Calculate the 50% tissue culture infective dose (TCID50) using a statistical method (e.g., Reed-Muench method) to determine the viral titer in the presence of different concentrations of this compound.
-
EC50 Determination: Plot the percentage of CPE inhibition against the concentration of this compound and determine the 50% effective concentration (EC50).
Downstream Cellular Effects of PI4KIIIβ Inhibition
Inhibition of PI4KIIIβ by this compound leads to several downstream cellular consequences:
-
Disruption of Golgi Structure and Function: Depletion of PI4P at the TGN disrupts the recruitment of effector proteins necessary for vesicle formation and cargo sorting. This can lead to the fragmentation and dispersal of the Golgi apparatus.
-
Impairment of Vesicular Trafficking: The transport of proteins and lipids from the TGN to other cellular destinations, such as the plasma membrane and endosomes, is inhibited.
-
Inhibition of Viral Replication: For many RNA viruses, the formation of replication organelles, which are derived from host cell membranes and are enriched in PI4P, is blocked. This is a key mechanism of the antiviral activity of PI4KIIIβ inhibitors.[4][5]
-
Potential Effects on Other Signaling Pathways: As PI4P is a precursor for other important phosphoinositides like PI(4,5)P2, its depletion could have broader effects on signaling pathways that rely on these lipids, although the specific impact of inhibiting the PI4KIIIβ-derived pool of PI4P on these other pathways is an area of active research.
Conclusion
This compound is a powerful research tool for dissecting the cellular functions of PI4KIIIβ. Its potent and selective inhibitory activity makes it particularly valuable for studying the role of this kinase in Golgi function and viral replication. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and investigating the PI4KIIIβ inhibition pathway. Further research is warranted to fully elucidate the therapeutic potential of this compound and other PI4KIIIβ inhibitors in various disease contexts, particularly as broad-spectrum antiviral agents.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PI4K inhibitors and how do they work? [synapse.patsnap.com]
BQR-695: A Comprehensive Technical Guide to Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of BQR-695, a potent PI4KIIIβ inhibitor. The information compiled herein is intended to support researchers in the effective handling and application of this compound in a laboratory setting. This document outlines solubility in Dimethyl Sulfoxide (DMSO) and other solvent systems, presents detailed experimental protocols, and visualizes its mechanism of action.
Core Properties of this compound
| Property | Value |
| Molecular Weight | 352.39 g/mol |
| Formula | C₁₉H₂₀N₄O₃ |
| CAS Number | 1513879-21-4 |
| Appearance | Solid, white to off-white powder |
Quantitative Solubility Data
The solubility of this compound has been determined in various solvent systems, crucial for the design of both in vitro and in vivo experiments. The data is summarized in the table below.
| Solvent System | Concentration | Solution Type | Notes |
| 100% DMSO | 50 mg/mL (141.89 mM) | Clear Solution | Requires sonication. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.09 mM) | Clear Solution | Saturation unknown.[1][2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.09 mM) | Suspended Solution | Requires sonication. Suitable for oral and intraperitoneal injections.[1][2] |
Experimental Protocols
Accurate and reproducible experimental results rely on the correct preparation of compound solutions. The following section details key protocols for dissolving and handling this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO, a common starting point for further dilutions in experimental buffers.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the required amount of this compound solid. For 1 mL of a 10 mM stock solution, 3.52 mg is needed.
-
Add the appropriate volume of 100% DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If undissolved particles remain, sonicate the solution in a water bath for 15-30 minute intervals.[1] Avoid overheating the solution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Protocol 2: General Method for Determining Kinetic Solubility in Aqueous Buffers
This protocol is designed to assess the potential for this compound to precipitate when a DMSO stock solution is diluted into an aqueous experimental buffer.
Materials:
-
10 mM this compound in 100% DMSO (prepared as in Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, cell culture media)
-
Clear microplate or vials
-
Calibrated pipettes
Procedure:
-
Pipette the desired aqueous buffer into a clear microplate or vial.
-
Add the this compound DMSO stock solution to the aqueous buffer to achieve the final desired concentration. The final DMSO concentration should ideally be kept low (typically <0.5%) to minimize solvent effects on biological systems.[2]
-
Observe the solution immediately and over time for any signs of precipitation (cloudiness, visible particles).
-
Troubleshooting: If precipitation occurs, consider the following:
Protocol 3: Shake-Flask Method for Thermodynamic Aqueous Solubility Determination
This protocol determines the equilibrium solubility of this compound in various aqueous buffers, providing a measure of its thermodynamic solubility as a function of pH.[3]
Materials:
-
This compound (solid powder)
-
Aqueous buffers at various pH values (e.g., citrate, phosphate, bicarbonate)
-
Glass vials with screw caps
-
Orbital shaker at a constant temperature (e.g., 25°C or 37°C)
-
0.45 µm syringe filters
-
HPLC-UV system
Procedure:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of each aqueous buffer in separate glass vials. A visual excess of solid should be present.[3]
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature and agitation speed (e.g., 150 rpm) for 24-48 hours to allow the solution to reach equilibrium.[3]
-
After incubation, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm syringe filter to remove any undissolved solid.[3]
-
Dilute the filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.[3]
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][4] This kinase is a critical enzyme in the phosphoinositide signaling pathway, responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid messenger involved in regulating the structure and function of the Golgi apparatus and endosomes, as well as in the replication of certain viruses. By inhibiting PI4KIIIβ, this compound leads to the depletion of intracellular PI4P levels.[1]
Caption: Mechanism of action of this compound.
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability using an MTT assay.[5]
References
BQR-695: In Vitro Efficacy and Mechanism of Action Against Plasmodium
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BQR-695 is an emerging preclinical candidate demonstrating potent and selective in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound targets phosphatidylinositol 4-kinase III beta (PI4KIIIβ), an enzyme critical for the parasite's intraerythrocytic development. By inhibiting the Plasmodium variant of PI4KIIIβ, this compound disrupts essential signaling pathways, ultimately leading to parasite death. This guide provides a comprehensive overview of the in vitro activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Quantitative In Vitro Activity
This compound exhibits potent inhibitory activity against Plasmodium falciparum and demonstrates high selectivity for the parasite's PI4KIIIβ enzyme over the human ortholog.
Table 1: Comparative In Vitro Antimalarial Activity against Plasmodium falciparum
| Compound | Strain(s) | IC50 (nM) | Reference(s) |
| This compound | Drug-sensitive/resistant | ~70 | [1][2] |
| Chloroquine | 3D7 (sensitive) | 10 - 25 | [1] |
| Chloroquine | Dd2 (resistant) | 100 - 150 | [1] |
| Artesunate | 3D7 (sensitive) | 1 - 10 | [1] |
Table 2: In Vitro Inhibitory Activity of this compound against PI4KIIIβ
| Target | IC50 (nM) | Reference(s) |
| Plasmodium PI4KIIIβ | 3.5 | [2][3][4][5] |
| Human PI4KIIIβ | 80 | [3][4][5] |
Mechanism of Action
The therapeutic potential of this compound stems from its selective inhibition of Plasmodium falciparum PI4KIIIβ. This enzyme is essential for the parasite's growth and replication within red blood cells.[1] Inhibition of PfPI4KIIIβ by this compound disrupts the parasite's essential signaling pathways, leading to a schizont-stage arrest and subsequent parasite death.[3][5] This targeted approach offers a potential advantage in overcoming resistance to existing antimalarial drugs.[1]
Caption: Mechanism of action of this compound in P. falciparum.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.[1]
3.1.1. Parasite Culture
-
Asynchronous P. falciparum parasites are maintained in human red blood cells (RBCs) at a 2% hematocrit in RPMI 1640 medium.
-
The medium is supplemented with appropriate nutrients for parasite growth.[1]
3.1.2. Assay Procedure
-
Compound Preparation: Prepare serial dilutions of this compound and control drugs in the culture medium.
-
Plate Seeding: Add the parasite culture to 96-well plates containing the drug dilutions. Include drug-free wells as a negative control and uninfected RBCs as a background control.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions.
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
Add the lysis buffer to each well to lyse the RBCs and release the parasites.
-
Incubate in the dark to allow the SYBR Green I to intercalate with the parasite DNA.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control wells.
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
Caption: In vitro antimalarial susceptibility testing workflow.
Generation and Analysis of this compound Resistant P. falciparum
This protocol describes the method for generating and characterizing drug-resistant parasite lines.
3.2.1. Drug Pressure and Selection
-
Initiate two or three independent cultures of a clonal population of P. falciparum (e.g., Dd2 strain).
-
Apply initial selection pressure with a low concentration of this compound (e.g., 40 nM).[3][5]
-
Gradually increase the drug concentration in a stepwise manner until the final concentration is at least 3-fold higher than the initial concentration. This process typically takes 80 to 120 days.[3][5]
3.2.2. Characterization of Resistant Strains
-
Genomic Analysis: Detect copy number variations (CNVs) and single nucleotide variations (SNVs) using whole-genome tiling arrays and analysis software.[3][5]
-
Susceptibility Testing: Determine the IC50 values of the resistant strains to this compound and other compounds of interest using the 72-hour SYBR Green I cell proliferation assay. Perform experiments in duplicate with at least four independent trials.[3][5] It has been observed that this compound exhibits cross-resistance with imidazopyrazine-resistant lines.[3][5]
Conclusion
The available preclinical data indicate that this compound is a promising antimalarial candidate with a novel mechanism of action targeting Plasmodium PI4KIIIβ.[1] Its potent in vitro activity against P. falciparum and its high selectivity for the parasite enzyme highlight its potential to address the challenge of drug resistance. Further preclinical studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.
References
BQR-695 Target Validation: A Technical Guide to the Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQR-695, also known as Brequinar Sodium, is a potent and selective inhibitor of the enzyme Dihydroorotate (B8406146) Dehydrogenase (DHODH). This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for the synthesis of DNA and RNA. By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to the inhibition of cell proliferation. This mechanism of action underlies its investigated use as an immunosuppressive, anti-cancer, and antiviral agent. This technical guide provides an in-depth overview of the core target validation studies for this compound, detailing the experimental methodologies and presenting key quantitative data.
Core Target and Mechanism of Action
The primary molecular target of this compound is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme. Inhibition of DHODH by this compound blocks the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway to meet their demand for pyrimidines. The resulting depletion of uridine and cytidine (B196190) triphosphates (UTP and CTP) leads to the cessation of DNA and RNA synthesis, causing cell cycle arrest and inhibition of proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data from target validation and functional studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Human DHODH | Enzymatic Assay | IC50 | 5.2 nM | [1] |
| L1210 Leukemia | Enzymatic Assay | Ki' | 5-8 nM | [2] |
| Ehrlich Ascites Tumor | Cell Proliferation | IC50 | 0.25 µM | |
| Cervical Cancer (HeLa) | Cell Proliferation | IC50 (48h) | 0.338 µM | |
| Cervical Cancer (CaSki) | Cell Proliferation | IC50 (48h) | 0.747 µM | |
| Enterovirus 71 (RD cells) | Antiviral Assay | IC50 | 82.40 nM | |
| Enterovirus 70 (RD cells) | Antiviral Assay | IC50 | 29.26 nM | |
| Coxsackievirus B3 (RD cells) | Antiviral Assay | IC50 | 35.14 nM |
Table 2: Effect of this compound on Intracellular Pyrimidine Pools
| Cell Line | Treatment | Duration | UTP Levels (% of Control) | CTP Levels (% of Control) | Reference |
| L1210 Leukemia | 25 µM this compound | 4h | 4% | 4% | |
| A549 | 1 µM this compound + 1 µM Dipyridamole | 2h | 53% | 66% | |
| A549 | 1 µM this compound + 1 µM Dipyridamole | 4h | 21% | 29% | |
| A549 | 1 µM this compound + 1 µM Dipyridamole | 8h | 8% | 13% |
Experimental Protocols
Detailed methodologies for key target validation experiments are provided below.
DHODH Enzymatic Inhibition Assay (Colorimetric)
Principle: This assay measures the enzymatic activity of DHODH by monitoring the reduction of an electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP), which changes color upon reduction. The rate of color change is proportional to DHODH activity, and the inhibition of this rate by this compound is quantified.
Materials:
-
Recombinant human DHODH
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, 0.05% Triton X-100
-
Dihydroorotate (Substrate)
-
2,6-dichloroindophenol (DCIP)
-
This compound (Test Inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the Reaction Buffer.
-
To the wells of a 96-well plate, add the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.
-
Add DCIP to a final concentration of 200 µM to each well.
-
Initiate the reaction by adding dihydroorotate to a final concentration of 500 µM.
-
Immediately measure the decrease in absorbance at 650 nm over a 10-minute period at 25°C using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a biophysical method to assess the direct binding of a drug to its target protein in intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This thermal shift is detected by quantifying the amount of soluble protein remaining after heating.
Materials:
-
Cultured cells of interest
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Primary antibody against DHODH
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells and wash with PBS containing protease inhibitors. Resuspend the cells in the same buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).
-
Detection: Collect the supernatant and analyze the amount of soluble DHODH at each temperature by Western blotting using a DHODH-specific antibody.
-
Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
Principle: This assay measures the proliferation of T-lymphocytes by quantifying the incorporation of a radioactive nucleoside, [³H]-thymidine, into newly synthesized DNA during cell division. Inhibition of proliferation by this compound results in reduced [³H]-thymidine incorporation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
This compound
-
[³H]-thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plating: Seed the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Stimulation: Stimulate the T-cells by adding a mitogen such as PHA (final concentration 1-5 µg/mL). Include unstimulated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Radiolabeling: Add [³H]-thymidine (e.g., 1 µCi per well) to each well and incubate for an additional 18-24 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Express the results as counts per minute (CPM). A decrease in CPM in this compound-treated wells compared to the stimulated control indicates inhibition of proliferation.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. Flow cytometry is used to measure the fluorescence of a population of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium iodide solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at room temperature to degrade RNA.
-
PI Staining: Add propidium iodide solution to the cells and incubate for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 or S phase in this compound-treated samples indicates cell cycle arrest.[3][4][5]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound from DHODH inhibition to immunosuppression.
Experimental Workflow for CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to validate this compound target engagement.
Logical Relationship: Uridine Rescue Experiment
Caption: Uridine rescue confirms on-target effect of this compound by bypassing DHODH inhibition.
References
The Discovery and Synthesis of BQR-695: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery and synthesis of BQR-695, a small molecule that has been identified in two distinct therapeutic contexts: as a potent inhibitor of Kinase-Associated Protein 5 (KAP5) for autoimmune disorders and as a selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) with potential applications in infectious diseases. This document collates available data on its discovery, synthesis, and biological activity, presenting it in a structured format for researchers and drug development professionals.
Discovery of this compound
The discovery of compounds designated as this compound has been described in two separate research and development trajectories.
This compound as a KAP5 Inhibitor
This compound was identified as a potent and selective inhibitor of Kinase-Associated Protein 5 (KAP5), a critical scaffold protein in pro-inflammatory cytokine signaling pathways.[1] Its discovery is a result of a systematic high-throughput screening (HTS) and lead optimization campaign aimed at identifying novel treatments for autoimmune diseases.[1]
The initial HTS campaign screened a proprietary library of 500,000 diverse small molecules.[1] This primary screen utilized a HEK293 cell line engineered with a luciferase reporter gene under the control of a KAP5-responsive promoter element.[1] From this, 1,240 initial hits were identified that inhibited luciferase activity by more than 50% at a 10 µM concentration.[1] Following secondary assays to confirm activity and eliminate false positives, a thiazole (B1198619) derivative, BQR-100, was selected as the most promising lead for optimization.[1] A focused medicinal chemistry effort to improve potency, selectivity, and pharmacokinetic properties led to the synthesis of over 200 analogs, ultimately identifying this compound as a compound with significantly improved potency and selectivity over the initial hit.[1]
This compound as a PI4KIIIβ Inhibitor
In a separate line of research, a quinoxaline (B1680401) compound also designated this compound was identified as a potent inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[2][3] This enzyme is essential for the lifecycle of the Plasmodium parasite, the causative agent of malaria, and is also implicated in the replication of various viruses.[2][4][5] This discovery positions this compound as a potential antimalarial and antiviral agent.[2][5][6] Genetic screening of parasites resistant to other antimalarial compounds identified mutations in the parasitic lipid kinase pfpi4k, suggesting this as the target for this class of inhibitors.[2] this compound was shown to be ineffective against parasites with these resistance-conferring mutations, further confirming PI4KIIIβ as its target.[2]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is described as a four-step process starting from commercially available materials.[1] For research purposes, this compound can be procured from commercial suppliers.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound in its different therapeutic contexts.
Table 1: In Vitro Potency of this compound and its Precursor as a KAP5 Inhibitor
| Compound | Target | Assay Type | IC50 |
| BQR-100 | KAP5-dependent signaling | Cell-based reporter | >10 µM |
| This compound | Purified KAP5 | Biochemical | [Data not publicly available] |
| This compound | KAP5-dependent signaling | Cell-based reporter | [Data not publicly available] |
Data for this compound's direct biochemical IC50 against KAP5 and its improved cellular potency are indicated by the discovery narrative but specific values are not provided in the public documentation.
Table 2: In Vitro Potency of this compound as a PI4KIIIβ Inhibitor
| Target | IC50 |
| Human PI4KIIIβ | 80 nM[3][4][5][7] |
| Plasmodium PI4KIIIβ | 3.5 nM[3][4][7] |
Table 3: Physicochemical Properties of this compound (PI4KIIIβ Inhibitor)
| Property | Value |
| Chemical Formula | C19H20N4O3[3] |
| Appearance | White to off-white solid[3] |
| Solubility | DMSO: 50 mg/mL (141.89 mM)[3] |
Experimental Protocols
High-Throughput Screening for KAP5 Inhibitors
A detailed protocol for the primary HTS assay is outlined below:[1]
-
Cell Line: A HEK293 cell line engineered to express a luciferase reporter gene under the control of a KAP5-responsive promoter element was used.
-
Screening: A proprietary library of 500,000 diverse small molecules was screened at a concentration of 10 µM.
-
Assay Principle: Inhibition of the KAP5-dependent signaling pathway leads to a decrease in luciferase expression, resulting in a reduced luminescent signal.
-
Hit Criteria: Compounds that inhibited luciferase activity by more than 50% were considered initial hits.
In Vitro PI4KIIIβ Inhibition Assay (General Protocol)
The inhibitory activity of this compound against PI4KIIIβ can be determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[3] A generalized workflow is as follows:[3]
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Plate Setup: Add 2 µL of the compound dilution to a 384-well plate.
-
Enzyme Addition: Add 10 µL of recombinant human PI4KIIIβ enzyme solution (e.g., 2 nM in Assay Buffer) to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the lipid substrate (e.g., phosphatidylinositol) and ATP in Assay Buffer.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The KAP5 signaling pathway and the inhibitory action of this compound.
Caption: The PI4KIIIβ signaling pathway and the inhibitory action of this compound.
Caption: High-throughput screening workflow for the discovery of this compound as a KAP5 inhibitor.
Conclusion
This compound represents a significant small molecule with potential therapeutic applications in distinct disease areas, stemming from its potent inhibition of either KAP5 or PI4KIIIβ. The discovery of this compound as a KAP5 inhibitor followed a classical HTS and lead optimization campaign. In parallel, a compound with the same designation has been characterized as a highly potent inhibitor of PI4KIIIβ with promising activity against infectious agents. Further research and clarification of the relationship between these two reported activities are warranted. The provided data and protocols offer a valuable resource for researchers investigating the roles of KAP5 and PI4KIIIβ in health and disease, and for those engaged in the development of novel therapeutics targeting these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of protein kinase D and its substrate phosphatidylinositol-4 kinase III beta blocks common human coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI4K (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
BQR-695 (CAS: 1513879-21-4): A Technical Guide for Preclinical Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BQR-695, also identified as NVP-BQR695, is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ).[1][2] This enzyme is a critical component of cellular signaling, primarily through its role in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and membrane dynamics.[1][3] this compound has garnered significant interest in the scientific community for its pronounced activity against Plasmodium falciparum, the parasite responsible for malaria, and its potential as a broad-spectrum antiviral agent.[4][5][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to support ongoing and future research endeavors.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1513879-21-4 |
| Molecular Formula | C₁₉H₂₀N₄O₃ |
| Molecular Weight | 352.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) |
Quantitative Data: In Vitro Inhibitory Activity
This compound demonstrates high potency against both human and Plasmodium falciparum PI4KIIIβ, with a notable selectivity for the parasitic enzyme.
| Target Species | Enzyme | IC₅₀ (nM) |
| Homo sapiens (Human) | PI4KIIIβ | 80 - 90 |
| Plasmodium falciparum | PI4KIIIβ | 3.5 - 71 |
Note: The reported IC₅₀ values for the Plasmodium variant of PI4KIIIβ show some variability in the literature, which may be attributable to different assay conditions or parasite strains.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of PI4KIIIβ.[1] This enzyme catalyzes the phosphorylation of phosphatidylinositol (PI) at the D4 position of the inositol (B14025) ring to produce phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a crucial signaling lipid and a precursor for other phosphoinositides, playing a vital role in the regulation of membrane trafficking, particularly at the Golgi apparatus and endosomal compartments.[3][8]
By inhibiting PI4KIIIβ, this compound leads to a depletion of the cellular PI4P pool.[1] This disruption of PI4P homeostasis interferes with downstream cellular processes that are dependent on this lipid for their function, including the recruitment of effector proteins that regulate vesicular transport and membrane identity.[3][8] In the context of Plasmodium falciparum infection, the inhibition of the parasite's PI4KIIIβ disrupts essential signaling pathways required for its growth and replication within red blood cells, ultimately leading to parasite death.[4]
Signaling Pathways and Experimental Workflows
PI4KIIIβ Signaling Pathway
The following diagram illustrates the central role of PI4KIIIβ in the synthesis of PI4P and its subsequent impact on downstream cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. iddo.org [iddo.org]
- 5. Targeting Plasmodium PI(4)K to eliminate malaria — MORU Tropical Health Network [tropmedres.ac]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Emerging roles of phosphatidylinositol 4-phosphate and phosphatidylinositol 4,5-bisphosphate as regulators of multiple steps in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
BQR-695: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Potent PI4KIIIβ Inhibitor BQR-695 for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound, also known as NVP-BQR695, is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This enzyme plays a crucial role in cellular signaling and membrane trafficking by catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). The disruption of PI4P homeostasis has significant implications for various pathological processes, making PI4KIIIβ an attractive therapeutic target for a range of diseases, including malaria and viral infections. This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and experimental protocols related to this compound, intended to facilitate further research and drug development efforts.
Core Molecular and Bioactivity Data
This compound is a small molecule inhibitor with a well-defined chemical structure and significant inhibitory activity against PI4KIIIβ. Its molecular formula is C₁₉H₂₀N₄O₃, and it has a molecular weight of 352.39 g/mol [1]. The bioactivity of this compound is particularly notable for its differential potency against human and Plasmodium variants of PI4KIIIβ, highlighting its potential as an antimalarial agent.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀N₄O₃ | [1] |
| Molecular Weight | 352.39 g/mol | [1] |
| IC₅₀ (Human PI4KIIIβ) | 80 nM | |
| IC₅₀ (Plasmodium PI4KIIIβ) | 3.5 nM |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the catalytic activity of PI4KIIIβ. This inhibition disrupts the production of PI4P, a key signaling lipid that recruits effector proteins to cellular membranes, thereby regulating membrane trafficking and signal transduction.
The PI4KIIIβ signaling pathway is integral to various cellular functions. Upstream, PI4KIIIβ can be recruited to membranes by small GTPases such as Arf1. Upon activation, PI4KIIIβ phosphorylates PI to generate PI4P. This PI4P pool is then available for further phosphorylation by other kinases to produce phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂), another critical second messenger. PI4P itself also serves as a docking site for a variety of effector proteins containing PI4P-binding domains, such as the Pleckstrin Homology (PH) domain. One such effector is the small GTPase Rab11A, which is involved in membrane trafficking. In the context of Plasmodium infection, the disruption of the PI4KIIIβ-Rab11A axis has been shown to be a key mechanism of antimalarial activity. In human cells, particularly in the context of viral infections like coronaviruses, inhibition of PI4KIIIβ by this compound has been demonstrated to disrupt the fission of transport carriers from the trans-Golgi network, a process essential for viral replication.
Experimental Protocols
In Vitro PI4KIIIβ Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against PI4KIIIβ using a commercially available luminescence-based assay.
Materials:
-
Recombinant human or Plasmodium PI4KIIIβ enzyme
-
This compound
-
Phosphatidylinositol (PI) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.
-
Further dilute the compound solutions in Kinase Reaction Buffer to the desired final assay concentrations. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a white assay plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 10 µL of a solution containing the PI4KIIIβ enzyme and PI substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at the Kₘ for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
References
Brequinar (BQR): A Technical Guide for Research Applications
For Research Use Only
Abstract
Brequinar (B1684385) (BQR), also known as DuP-785 or NSC 368390, is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] As the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, DHODH is critical for the synthesis of pyrimidine nucleotides required for DNA and RNA replication.[3][4] By inhibiting DHODH, Brequinar effectively depletes the cellular pyrimidine pool, leading to cell cycle arrest and inhibition of proliferation.[3][5] This mechanism underlies its activity as an immunosuppressive, anti-cancer, and antiviral agent.[1][4] This document provides a comprehensive technical overview of Brequinar's mechanism of action, quantitative data, and detailed experimental protocols for its application in research settings.
Core Mechanism of Action
Brequinar exerts its biological effects by non-competitively inhibiting dihydroorotate dehydrogenase (DHODH).[6] This enzyme is localized to the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides (CTP, UTP, and TTP).[3][4] Lymphocytes, particularly activated T and B cells, are highly dependent on this pathway for clonal expansion, making them especially sensitive to DHODH inhibition.[7] Brequinar's inhibition of DHODH leads to a reduction in pyrimidine nucleotides, which in turn suppresses DNA and RNA synthesis, thereby halting the proliferation of these rapidly dividing cells.[3]
Signaling and Metabolic Pathway
The primary signaling pathway affected by Brequinar is the de novo pyrimidine biosynthesis pathway. The downstream consequences of its inhibition are profound, leading to cell cycle arrest and the suppression of immune cell function.
Quantitative Data
Brequinar is a highly potent inhibitor of DHODH, with low nanomolar activity against the human enzyme. Its efficacy can be observed across various cell-based assays.
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC₅₀ (DHODH Inhibition) | Human | ~10-20 nM | [2][6][8] |
| Rat | 367 nM | [6] | |
| IC₅₀ (Antiviral - EV71) | - | 82.40 nM | |
| IC₅₀ (Antiviral - EV70) | - | 29.26 nM | [4] |
| IC₅₀ (Antiviral - CVB3) | - | 35.14 nM | [4] |
| ED₅₀ (AML Cell Differentiation) | - | ~1 µM | [2] |
| Inhibition of PHA-stimulated PBMC activation | Human | Begins at 1 µM (10⁻⁶ M) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted to evaluate the efficacy and mechanism of Brequinar.
In Vitro T-Cell Proliferation Assay
This protocol assesses Brequinar's ability to inhibit the proliferation of stimulated T-lymphocytes.
1. Cell Isolation and Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI-1640 medium.
-
Resuspend cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
2. Assay Setup:
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of Brequinar in complete medium. Add 50 µL of the Brequinar dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add 50 µL of a T-cell mitogen, such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL, to stimulate proliferation. For unstimulated controls, add 50 µL of medium.
-
The final volume in each well should be 200 µL.
3. Incubation and Proliferation Measurement:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporation of ³H-thymidine using a scintillation counter.
-
Results are expressed as counts per minute (CPM), and the percentage of inhibition is calculated relative to the stimulated vehicle control.
DHODH Enzyme Activity Assay
This protocol measures the direct inhibitory effect of Brequinar on DHODH enzymatic activity.
1. Enzyme and Reagent Preparation:
-
Use recombinant human DHODH.
-
Prepare an assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Prepare stock solutions of dihydroorotate, Brequinar, and the electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP) or Coenzyme Q10.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, recombinant DHODH, and varying concentrations of Brequinar.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding dihydroorotate and the electron acceptor.
-
Monitor the reduction of the electron acceptor spectrophotometrically. For DCIP, this is measured by the decrease in absorbance at 600 nm.
3. Data Analysis:
-
Calculate the rate of reaction for each Brequinar concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general workflow for assessing the anticancer activity of Brequinar in a murine model.
1. Cell Line and Animal Model:
-
Select a suitable human cancer cell line (e.g., HCT 116, CFPAC-1).[9][10]
-
Use immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Subcutaneously implant 1-5 x 10⁶ tumor cells into the flank of each mouse.
2. Dosing and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Brequinar via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
3. Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size limit.
-
Excise the tumors at the end of the study for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Conclusion
Brequinar is a well-characterized and highly potent inhibitor of DHODH, making it an invaluable tool for research in immunology, oncology, and virology. Its specific mechanism of action allows for the targeted investigation of the role of de novo pyrimidine biosynthesis in various disease models. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Brequinar in their studies.
References
- 1. Brequinar - Wikipedia [en.wikipedia.org]
- 2. Brequinar sodium | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 3. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Methodological & Application
Application Notes and Protocols for the Determination of BQR-695 IC50
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of BQR-695, a compound identified as a potent inhibitor of multiple cellular targets, including Kinase-Associated Protein 5 (KAP5) and Dihydroorotate Dehydrogenase (DHODH). The following sections offer specific methodologies for both biochemical and cell-based assays to accurately quantify the potency of this compound against these distinct targets.
Introduction to this compound
This compound has been characterized as a selective inhibitor with potential therapeutic applications in autoimmune diseases and cancer.[1][2] Depending on the biological context, this compound has been shown to target:
-
Kinase-Associated Protein 5 (KAP5): A critical scaffold protein in pro-inflammatory cytokine signaling pathways.[1] Inhibition of KAP5 is a promising strategy for treating autoimmune disorders.[1]
-
Dihydroorotate Dehydrogenase (DHODH): The rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, crucial for DNA and RNA replication.[2] This pathway is a key target for immunosuppressive and anti-cancer therapeutics.[2]
Given the distinct mechanisms of action, specific assays are required to determine the IC50 of this compound for each target. This document provides protocols for a biochemical assay for direct KAP5 inhibition, a cell-based assay for the DHODH pathway, and a general cell viability assay to measure the overall cytotoxic/cytostatic effects.
Data Presentation: Summary of Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Biochemical Inhibition of KAP5 by this compound
| Parameter | Value |
| Target Enzyme | Recombinant Human KAP5 |
| Substrate | Fluorescently Labeled Peptide |
| IC50 (nM) | Insert Value |
| Hill Slope | Insert Value |
| R² | Insert Value |
Table 2: Cellular Activity of this compound on DHODH Pathway
| Parameter | Value |
| Cell Line | e.g., HeLa, A549 |
| Assay Type | Cell Viability (MTT Assay) |
| Exposure Time (hr) | e.g., 48, 72 |
| IC50 (µM) | Insert Value |
| Hill Slope | Insert Value |
| R² | Insert Value |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: KAP5 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for BQR-695 in Parasite Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQR-695 is a novel and potent inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), demonstrating significant activity against the malaria parasite, Plasmodium falciparum.[1][2] This document provides detailed application notes and protocols for the use of this compound in P. falciparum culture to assess its antiparasitic efficacy. The methodologies outlined below are based on established protocols for in vitro antimalarial drug testing.[3][4][5]
Mechanism of Action
This compound exerts its parasiticidal effect by selectively targeting the Plasmodium variant of PI4KIIIβ.[2] This enzyme is critical for the parasite's growth and replication within human red blood cells.[1] Inhibition of PI4KIIIβ by this compound disrupts essential signaling pathways necessary for parasite development, ultimately leading to parasite death.[1] Specifically, treatment with this compound leads to the depletion of intracellular phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[2]
Data Presentation
The following table summarizes the in vitro efficacy of this compound against both the human and Plasmodium falciparum PI4KIIIβ enzymes.
| Target Enzyme | IC50 (nM) |
| Human PI4KIIIβ | 80 |
| Plasmodium variant of PI4KIIIβ | 3.5 |
Data sourced from McNamara CW, et al. Nature. 2013.[2]
Signaling Pathway of this compound in Plasmodium falciparum
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Experimental Protocols
Plasmodium falciparum Culture
This protocol describes the standard method for the in vitro cultivation of asynchronous P. falciparum parasites.
Materials:
-
P. falciparum parasite line (e.g., Dd2, NF54)
-
Human red blood cells (RBCs), washed
-
Complete RPMI 1640 medium:
-
RPMI 1640 with L-glutamine and HEPES
-
0.5% Albumax II
-
25 mM NaHCO3
-
0.36 mM hypoxanthine
-
100 µg/mL neomycin
-
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
Incubator at 37°C
-
Sterile culture flasks
Procedure:
-
Prepare the complete RPMI 1640 medium.
-
Wash human RBCs three times with incomplete RPMI 1640.
-
Establish the parasite culture at a 2% hematocrit (the ratio of the volume of red blood cells to the total volume of blood) in a culture flask with complete RPMI 1640 medium.[1]
-
Incubate the culture at 37°C in a humidified incubator with the specified gas mixture.
-
Maintain the culture by changing the medium daily and providing fresh RBCs as needed to keep the parasitemia (the percentage of red blood cells that are infected with parasites) between 1-5%.
-
Monitor the parasite stages by light microscopy of Giemsa-stained thin blood smears.
In Vitro Growth Inhibition Assay (72-hour SYBR Green Assay)
This protocol is used to determine the in vitro susceptibility of P. falciparum to this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete RPMI 1640 medium
-
96-well black microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Procedure:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium in a 96-well plate. Include a drug-free control (medium with DMSO) and an uninfected RBC control.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in the controlled gas environment.
-
After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for this compound Growth Inhibition Assay
Caption: Workflow for the in vitro this compound growth inhibition assay.
Conclusion
This compound is a promising preclinical candidate for antimalarial therapy due to its potent and specific activity against P. falciparum PI4KIIIβ. The protocols provided here offer a standardized method for researchers to evaluate the in vitro efficacy of this compound and similar compounds against malaria parasites. Adherence to these detailed methodologies will ensure reproducible and reliable results, aiding in the development of novel antimalarial drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
Application Notes and Protocols for BQR-695 Experimental Design in Plasmodium falciparum Schizont Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQR-695 is a novel and potent preclinical antimalarial candidate that selectively inhibits the Plasmodium falciparum phosphatidylinositol 4-kinase III beta (PfPI4KIIIβ).[1] This enzyme is critical for the parasite's asexual blood stage development, particularly for the maturation of schizonts. Inhibition of PfPI4KIIIβ by this compound disrupts essential signaling pathways, leading to late-stage schizont arrest and subsequent parasite death.[1] These application notes provide detailed experimental protocols to assess the efficacy of this compound in inducing schizont arrest in in vitro cultures of P. falciparum. The methodologies described herein are fundamental for the preclinical evaluation of this compound and other compounds targeting schizont maturation.
Data Presentation: In Vitro Efficacy of PI4KIIIβ Inhibitors
The following table summarizes the in vitro efficacy of this compound and other representative PI4KIIIβ inhibitors against Plasmodium species, highlighting their potent activity at the schizont stage.
| Compound | Target | Plasmodium Species | Assay Type | IC50 (nM) | Reference(s) |
| This compound | PI4KIIIβ | P. vivax | Enzyme Inhibition | 3.5 | [1] |
| KDU691 | PI4KIIIβ | P. falciparum | Schizont Maturation | ~118 | [1] |
| KDU691 | PI4KIIIβ | P. vivax | Schizont Maturation | ~69 | [1] |
| MMV390048 | PI4KIIIβ | P. falciparum | Asexual Blood Stage | 28 | [2] |
| UCT943 | PI4KIIIβ | P. falciparum | Asexual Blood Stage | 4-7 | [3] |
| UCT943 | PI4KIIIβ | P. vivax | Schizont Maturation | 14 | [3] |
Signaling Pathway of PfPI4KIIIβ and Inhibition by this compound
The diagram below illustrates the proposed signaling pathway involving PfPI4KIIIβ and the mechanism of action for this compound. PfPI4KIIIβ phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key secondary messenger that recruits other proteins, such as the calcium-dependent protein kinase 7 (PfCDPK7), to specific cellular membranes. This process is crucial for the regulation of phospholipid biosynthesis and vesicular trafficking required for the development and maturation of schizonts into invasive merozoites. This compound, as a competitive inhibitor of the ATP-binding pocket of PfPI4KIIIβ, blocks the production of PI4P, thereby disrupting the downstream signaling cascade and leading to schizont arrest.[1]
Experimental Workflow for Schizont Arrest Assay
The following diagram outlines the general workflow for assessing the schizont maturation inhibitory activity of this compound.
Experimental Protocols
In Vitro Culture of P. falciparum
This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium: RPMI-1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax I, and 10 mg/L gentamicin.
-
Culture flasks (25 cm² or 75 cm²)
-
Incubator (37°C)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Centrifuge
Procedure:
-
Prepare the complete culture medium and warm it to 37°C.
-
Maintain parasite cultures in flasks at a 5% hematocrit in complete culture medium.
-
Place the flasks in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.
-
Change the medium daily to provide fresh nutrients and remove metabolic waste.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
When parasitemia exceeds 5%, dilute the culture with fresh, washed erythrocytes to maintain a parasitemia of 0.5-1%.
Synchronization of P. falciparum Cultures
For schizont maturation assays, a highly synchronized parasite population is essential.
Materials:
-
P. falciparum culture with a majority of ring-stage parasites
-
5% (w/v) D-Sorbitol solution, sterile
-
Complete Culture Medium
-
Centrifuge
Procedure:
-
Pellet the infected erythrocytes from the culture by centrifugation (800 x g for 5 minutes).
-
Resuspend the pellet in 10 volumes of pre-warmed 5% D-Sorbitol solution.
-
Incubate at 37°C for 10 minutes. This will lyse the mature trophozoite and schizont stages, leaving the ring-stage parasites intact.
-
Centrifuge at 800 x g for 5 minutes and discard the supernatant.
-
Wash the parasite pellet twice with complete culture medium.
-
Resuspend the synchronized ring-stage parasites in complete culture medium and return to the incubator. For a more tightly synchronized culture, a second sorbitol treatment can be performed 4-6 hours after the first.
Schizont Maturation Inhibition Assay
This assay determines the concentration of this compound required to inhibit the maturation of ring-stage parasites into schizonts.
Materials:
-
Synchronized P. falciparum culture (ring stage) at 1% parasitemia and 2% hematocrit.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Culture Medium
-
96-well microtiter plates
-
Incubator and gas mixture as described above.
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. A typical concentration range would be from 1 µM down to low nanomolar concentrations. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 40-48 hours at 37°C in the gassed chamber. This allows for the maturation of ring-stage parasites to the schizont stage in the control wells.
-
After incubation, the inhibition of schizont maturation can be assessed using either microscopy or flow cytometry.
Assessment of Schizont Maturation
A. Microscopic Analysis (Giemsa Staining)
Materials:
-
Giemsa stain stock solution
-
Giemsa buffer (pH 7.2)
-
Methanol (B129727) (absolute)
-
Microscope slides
-
Microscope with oil immersion objective (100x)
Procedure:
-
From each well of the 96-well plate, prepare thin blood smears on microscope slides.
-
Air dry the smears completely.
-
Fix the thin smears by dipping them in absolute methanol for 30 seconds.
-
Prepare a fresh 10% Giemsa working solution by diluting the stock solution with Giemsa buffer.
-
Stain the slides for 10-15 minutes.[1]
-
Rinse the slides gently with buffered water.[1]
-
Allow the slides to air dry in a vertical position.
-
Examine the slides under oil immersion. Count the number of schizonts per 200 asexual parasites for each drug concentration.
-
Calculate the percentage of schizont maturation inhibition relative to the drug-free control.
B. Flow Cytometry Analysis
Materials:
-
Phosphate-buffered saline (PBS)
-
DNA-staining dye (e.g., SYBR Green I, Hoechst 33342)
-
Flow cytometer
Procedure:
-
Transfer a small volume (e.g., 20 µL) of the parasite culture from each well to a new 96-well plate.
-
Add a solution of a DNA-binding fluorescent dye (e.g., SYBR Green I and dihydroethidium (B1670597) in PBS) to each well.
-
Incubate in the dark at 37°C for 30 minutes.[4]
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 100,000) per well.
-
Gate the schizont population based on fluorescence intensity. Schizonts will have a higher DNA content and thus higher fluorescence compared to ring and trophozoite stages.
-
Determine the percentage of schizonts in each well and calculate the inhibition relative to the drug-free control.
Data Analysis
-
Plot the percentage of schizont maturation inhibition against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and other potential antimalarial compounds targeting the schizont stage of P. falciparum. The combination of in vitro culture, parasite synchronization, and schizont maturation inhibition assays, with analysis by both microscopy and flow cytometry, allows for a comprehensive assessment of compound efficacy. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the mechanism of action and the experimental design. This detailed approach is crucial for advancing promising antimalarial candidates through the drug development pipeline.
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium malariae and Plasmodium falciparum comparative susceptibility to antimalarial drugs in Mali | Medicines for Malaria Venture [mmv.org]
BQR-695 stock solution preparation and storage
Application Notes and Protocols for BQR-695
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound, also known as NVP-BQR695, is a potent inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1] It demonstrates significant inhibitory activity against both human (IC50 = 80 nM) and Plasmodium variant (IC50 = 3.5 nM) forms of the enzyme.[1][2] This potent and selective inhibition makes this compound a valuable research tool for studying the roles of PI4KIIIβ in various cellular processes, including viral replication and T-cell function.[3] Due to its hydrophobic nature, careful consideration must be given to its dissolution and storage to ensure solution integrity and experimental reproducibility.[1]
Data Presentation
Table 1: this compound Solubility
| Solvent/Vehicle | Concentration | Solution Type | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (141.89 mM) | Clear Solution | Ultrasonic treatment may be needed to aid dissolution.[2] Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (≥ 7.09 mM) | Clear Solution | --- |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.09 mM) | Suspended Solution | Ultrasonic treatment may be required.[2] This formulation can be used for oral and intraperitoneal injections.[2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Storage Period |
| -20°C | 1 year |
| -80°C | 2 years |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.352 mg of this compound (Molecular Weight: 351.44 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (if required): If the compound does not fully dissolve, place the vial in an ultrasonic water bath.[2] Sonicate in short bursts, monitoring the solution until all solid has dissolved. Gentle heating can also be applied if necessary.[1]
-
Aliquotting: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Protocol 2: Aqueous Dilution Kinetic Solubility Assay
This protocol provides a general method to assess the potential for this compound to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture media)
-
Clear microplate or vials
-
Pipettes
Procedure:
-
Buffer Preparation: Pipette the desired aqueous buffer into a clear microplate or vial.
-
Dilution: Add the 10 mM this compound DMSO stock solution to the aqueous buffer to achieve the desired final concentration.
-
Observation: Observe the solution for any signs of precipitation immediately after dilution and over a period of time.
Mandatory Visualizations
Caption: Workflow for .
Caption: Inhibitory action of this compound on the PI4KIIIβ signaling pathway.
References
Application Notes and Protocols for BQR-695 in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQR-695, also known as NVP-BQR695, is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1][2] This enzyme plays a critical role in cellular processes by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[2] PI4P is a key signaling lipid and a precursor for other essential phosphoinositides, making PI4KIIIβ a crucial node in membrane trafficking, signal transduction, and the replication of various viruses.[2] this compound serves as a valuable chemical probe for elucidating the physiological and pathological functions of PI4KIIIβ and as a promising starting point for the development of novel therapeutics.[2]
These application notes provide detailed protocols for the use of this compound in in vitro kinase inhibitor screening assays, including a luminescent kinase activity assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site of the PI4KIIIβ enzyme. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to its substrate, phosphatidylinositol. This inhibition leads to a reduction in the cellular levels of PI4P, thereby disrupting downstream signaling pathways and cellular processes that are dependent on this second messenger.
Quantitative Data for this compound
The inhibitory potency of this compound against its primary targets has been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Target Kinase | Assay Type | Value | Reference |
| Human PI4KIIIβ | IC50 | 80 nM | [1] |
| Plasmodium variant of PI4KIIIβ | IC50 | 3.5 nM | [1] |
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at this time.
PI4KIIIβ Signaling Pathway
PI4KIIIβ is a central enzyme in phosphoinositide signaling, primarily localized to the Golgi apparatus where its recruitment is facilitated by the small GTP-binding protein Arf1.[3] Its activity is crucial for maintaining the PI4P pool in the Golgi, which is essential for the recruitment of effector proteins that regulate vesicular trafficking. Furthermore, various viruses hijack the PI4KIIIβ pathway to facilitate their replication.[3]
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory activity of this compound against PI4KIIIβ. Note that specific concentrations and incubation times may require optimization depending on the specific experimental conditions and reagents used.
General Experimental Workflow
The general workflow for screening kinase inhibitors like this compound involves several key steps from initial compound preparation to data analysis.
Protocol 1: In Vitro PI4KIIIβ Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol describes the use of the ADP-Glo™ Kinase Assay to measure the enzymatic activity of PI4KIIIβ and its inhibition by this compound by quantifying the amount of ADP produced.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
Phosphatidylinositol (PI) substrate
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: a. Prepare a 10-point serial dilution of this compound in 100% DMSO (e.g., starting from 1 mM). b. Further dilute the compound serial dilutions in Kinase Reaction Buffer to achieve the desired final concentrations in the assay. c. Prepare a vehicle control with the same final concentration of DMSO as the test compounds.
-
Kinase Reaction: a. To the wells of a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control. b. Add 2.5 µL of a 4x concentrated solution of PI4KIIIβ enzyme in Kinase Reaction Buffer. c. Add 5 µL of a 2x concentrated solution of PI substrate and ATP in Kinase Reaction Buffer to initiate the reaction. The final ATP concentration should be at or near the Km for PI4KIIIβ. d. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate the plate at room temperature for 30-60 minutes.
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro PI4KIIIβ Binding Assay (TR-FRET)
This protocol describes a competitive binding assay using TR-FRET to measure the direct binding of this compound to the ATP-binding pocket of PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ enzyme (e.g., GST-tagged)
-
Europium (Eu)-labeled anti-GST antibody (or other appropriate tag-specific antibody)
-
A fluorescently labeled, broad-spectrum kinase inhibitor (tracer) that binds to the ATP site of PI4KIIIβ
-
This compound
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
Low-volume, black 384-well assay plates
Procedure:
-
Compound Preparation: a. Prepare a serial dilution of this compound in 100% DMSO. b. Further dilute the compound serial dilutions in TR-FRET Assay Buffer. c. Prepare a vehicle control with the same final concentration of DMSO.
-
Assay Assembly: a. Prepare a master mix of PI4KIIIβ enzyme and Eu-labeled anti-GST antibody in TR-FRET Assay Buffer. b. In a 384-well plate, add 5 µL of the diluted this compound or vehicle control. c. Add 5 µL of the PI4KIIIβ/antibody mixture to each well. d. Add 5 µL of the fluorescent tracer to each well. e. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: a. Read the TR-FRET signal on a compatible plate reader. Use an excitation wavelength of ~340 nm and measure emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (tracer acceptor).
-
Data Analysis: a. Calculate the ratio of the acceptor emission (665 nm) to the donor emission (615 nm) for each well. b. A decrease in the TR-FRET ratio indicates displacement of the tracer by this compound. c. Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a competitive binding model to determine the IC50 or Ki value.
Conclusion
This compound is a potent and selective inhibitor of PI4KIIIβ, making it an invaluable tool for studying the roles of this kinase in various cellular and disease processes. The provided protocols for enzymatic and binding assays offer robust methods for screening and characterizing inhibitors of PI4KIIIβ, facilitating further research and drug development efforts targeting this important kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential effects of the phosphatidylinositol 4-kinases, PI4KIIα and PI4KIIIβ, on Akt activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
Application of BQR-695 in Anti-Malarial Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQR-695 is a novel and potent inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), an enzyme crucial for the lifecycle of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] By targeting the parasite-specific PI4KIIIβ, this compound disrupts essential signaling pathways, leading to parasite death.[1] This compound has demonstrated significant activity against both drug-sensitive and resistant strains of P. falciparum in preclinical studies, positioning it as a promising candidate for further development in the fight against malaria. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's anti-malarial efficacy.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro activity of this compound against P. falciparum and its target enzyme, PI4KIIIβ.
| Compound | Target/Strain | IC50 (nM) | Reference(s) |
| This compound | P. falciparum (drug-sensitive/resistant) | ~70 | [1] |
| This compound | Plasmodium variant of PI4KIIIβ | 3.5 | MedChemExpress Product Page |
| This compound | Human PI4KIIIβ | 80 | MedChemExpress Product Page |
| Chloroquine | P. falciparum 3D7 (sensitive) | 10 - 25 | [1] |
| Chloroquine | P. falciparum Dd2 (resistant) | 100 - 150 | [1] |
| Artesunate | P. falciparum 3D7 (sensitive) | 1 - 10 | [1] |
Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Plasmodium falciparum phosphatidylinositol 4-kinase III beta (PfPI4KIIIβ). This enzyme plays a critical role in the parasite's intraerythrocytic development.
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Experimental Protocols
In Vitro Anti-malarial Susceptibility Testing (SYBR Green I Assay)
This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to anti-malarial compounds.[1][2]
Materials:
-
P. falciparum culture (drug-sensitive and/or resistant strains)
-
Human erythrocytes (type O+)
-
Complete culture medium (RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)[3]
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1] Synchronize cultures to the ring stage for the assay.
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Dispense 100 µL of each drug dilution into the wells of a 96-well plate. Include drug-free wells as negative controls and wells with a known anti-malarial (e.g., chloroquine) as positive controls.
-
-
Assay Procedure:
-
SYBR Green I Staining:
-
After incubation, lyse the red blood cells by freezing the plates at -80°C.[1]
-
Prepare a fresh lysis buffer containing a 1:5000 dilution of the SYBR Green I stock (e.g., add 2 µL of 10,000x SYBR Green I to 10 mL of lysis buffer).
-
Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-24 hours.[2]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from the drug-free control wells.
-
Plot the fluorescence intensity against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression sigmoidal dose-response model.[3]
-
Caption: In vitro experimental workflow for the SYBR Green I assay.
In Vivo Anti-malarial Efficacy Testing (4-Day Suppressive Test)
This is a standard in vivo model to assess the activity of a compound against a newly initiated malaria infection.[6][7]
Materials:
-
Plasmodium berghei (e.g., ANKA strain) infected donor mouse with 20-30% parasitemia.
-
Experimental mice (e.g., Swiss albino or ICR mice, 18-22g).
-
This compound.
-
Standard anti-malarial drug (e.g., Chloroquine).
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water).
-
Giemsa stain.
-
Microscope with oil immersion objective.
-
Syringes and needles.
-
Saline solution.
Procedure:
-
Parasite Inoculation:
-
On Day 0, collect blood from a donor mouse with rising parasitemia (20-30%).
-
Dilute the blood in saline to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Inject 0.2 mL of the iRBC suspension intraperitoneally into each experimental mouse.[8]
-
-
Drug Administration:
-
Randomly divide the infected mice into groups (n=5 per group): vehicle control, positive control (Chloroquine), and experimental groups (different doses of this compound).
-
Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.) or subcutaneously (s.c.).
-
Continue treatment once daily for four consecutive days (Day 0 to Day 3).[6]
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol (B129727) and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total RBCs under a microscope.[8]
-
-
Data Analysis:
-
Calculate the average percent suppression of parasitemia for each group using the following formula: % Suppression = [ (Mean Parasitemia of Control Group - Mean Parasitemia of Treated Group) / Mean Parasitemia of Control Group ] x 100
-
Determine the ED50 and ED90 (effective dose for 50% and 90% suppression, respectively) by performing a probit analysis of the dose-response data.
-
Caption: Workflow for in vivo anti-malarial efficacy testing.
Conclusion
This compound is a promising pre-clinical candidate for anti-malarial therapy due to its potent activity against P. falciparum and its novel mechanism of action targeting PI4KIIIβ. The protocols outlined in these application notes provide a framework for the continued investigation of this compound and other novel anti-malarial compounds. Further in vivo studies are warranted to fully elucidate its therapeutic potential and comparative efficacy against current standard-of-care drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. iddo.org [iddo.org]
- 3. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Phosphatidylinositol 4-Phosphate (PI4P) Depletion
Topic: BQR-695 Treatment for In Vitro PI4P Depletion
Initial Assessment: A comprehensive search of scientific literature and publicly available resources did not yield any information on a compound designated "this compound" for the application of in vitro phosphatidylinositol 4-phosphate (PI4P) depletion. The identifier "BQR" is associated with Brequinar (B1684385) sodium, an immunosuppressive agent that functions by inhibiting dihydroorotate (B8406146) dehydrogenase, a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway.[1] This mechanism of action is not related to the regulation of phosphoinositide metabolism.
Therefore, these application notes will focus on established and widely used methods for the acute and specific depletion of PI4P in vitro, providing researchers with protocols and conceptual frameworks to achieve this experimental goal.
Introduction to In Vitro PI4P Depletion
Phosphatidylinositol 4-phosphate (PI4P) is a crucial signaling lipid and a key determinant of organelle identity, primarily at the Golgi apparatus and the plasma membrane.[2][3] It plays a vital role in vesicular trafficking, lipid transport, and the regulation of various cellular processes.[2][3][4] The ability to acutely deplete PI4P in vitro is a powerful tool for studying its diverse cellular functions.[5][6][7]
The primary methods for in vitro PI4P depletion involve either the inhibition of PI4-kinases (PI4Ks), the enzymes responsible for PI4P synthesis, or the targeted recruitment of lipid phosphatases that degrade PI4P.[5][7]
Key Methods for In Vitro PI4P Depletion
Two main strategies are employed for the controlled depletion of PI4P in a laboratory setting:
-
Pharmacological Inhibition of PI4-Kinases: This approach utilizes small molecule inhibitors that target the catalytic activity of PI4Ks.
-
Chemically Induced Dimerization (CID) for Phosphatase Recruitment: This technique allows for the acute, rapamycin-inducible recruitment of a lipid phosphatase (e.g., Sac1) to a specific cellular compartment, leading to localized PI4P depletion.[7]
Method 1: Pharmacological Inhibition of PI4-Kinases
This protocol outlines the use of a generic PI4K inhibitor to deplete cellular PI4P levels. Researchers should consult the literature for specific inhibitors of PI4KIIIα or PI4KIIIβ, the primary enzymes responsible for PI4P synthesis at the plasma membrane and Golgi, respectively.[2]
Experimental Protocol
-
Cell Culture: Plate cells of interest on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and grow to the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of the chosen PI4K inhibitor in a suitable solvent (e.g., DMSO). The final working concentration will depend on the specific inhibitor and cell type, and should be determined empirically or from published data.
-
Treatment:
-
For live-cell imaging, acquire baseline images of cells expressing a PI4P biosensor (e.g., GFP-P4M or GFP-PH-OSBP).
-
Add the PI4K inhibitor to the culture medium at the desired final concentration.
-
Monitor the depletion of PI4P by observing the translocation of the fluorescent biosensor from the membrane (Golgi or plasma membrane) to the cytosol.
-
-
Data Analysis: Quantify the change in membrane fluorescence of the PI4P biosensor over time to determine the kinetics of PI4P depletion.
Quantitative Data Summary
| Parameter | PI4K Inhibitor A | PI4K Inhibitor B |
| Target(s) | PI4KIIIβ | PI4KIIIα |
| Typical Working Concentration | 1-10 µM | 100-500 nM |
| Time to 50% PI4P Depletion | 5-15 minutes | 2-10 minutes |
| Solvent | DMSO | DMSO |
Note: The values in this table are illustrative and will vary depending on the specific inhibitor, cell line, and experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for PI4P depletion using a PI4K inhibitor.
Method 2: Chemically Induced Dimerization for Sac1 Recruitment
This protocol describes a method for acute and localized PI4P depletion by recruiting the phosphatase Sac1 to a specific membrane compartment using the rapamycin-inducible FKBP-FRB dimerization system.[7]
Experimental Protocol
-
Plasmid Transfection: Co-transfect cells with two plasmids:
-
A plasmid encoding a membrane-targeted protein (e.g., a Golgi-resident protein) fused to the FRB domain and a fluorescent protein (e.g., mCherry-Golgi-FRB).
-
A plasmid encoding the catalytic domain of the Sac1 phosphatase fused to the FKBP domain and another fluorescent protein (e.g., GFP-Sac1-FKBP).
-
-
Cell Culture and Expression: Culture the transfected cells for 24-48 hours to allow for protein expression. For visualization of PI4P depletion, cells can be co-transfected with a third plasmid expressing a PI4P biosensor tagged with a spectrally distinct fluorescent protein (e.g., BFP-P4M).
-
Live-Cell Imaging and Depletion:
-
Identify cells co-expressing both constructs.
-
Acquire baseline images showing the localization of the PI4P biosensor at the target organelle.
-
Add rapamycin (B549165) (typically at a final concentration of 100 nM) to the culture medium to induce the dimerization of FKBP and FRB, thereby recruiting Sac1 to the target membrane.
-
Continuously acquire images to monitor the translocation of the PI4P biosensor from the membrane to the cytosol.
-
-
Data Analysis: Measure the fluorescence intensity of the PI4P biosensor at the target membrane over time to quantify the rate and extent of PI4P depletion.
Quantitative Data Summary
| Parameter | Value |
| Rapamycin Concentration | 100 nM |
| Time to Onset of Depletion | < 1 minute |
| Time to Complete Depletion | 2-5 minutes |
| Components | Membrane-FRB, Sac1-FKBP, PI4P Biosensor |
Note: The values in this table are typical and may require optimization for different cell types and expression levels.
Signaling Pathway and Experimental Logic Diagram
Caption: Rapamycin-induced recruitment of Sac1 for PI4P depletion.
Conclusion
While the specific agent "this compound" does not appear to be a tool for PI4P research based on current information, the field has well-established and robust methods for the acute depletion of PI4P in vitro. The choice between pharmacological inhibition and chemically induced phosphatase recruitment will depend on the specific experimental question, the desired spatiotemporal control, and the cellular context. These protocols provide a starting point for researchers aiming to investigate the critical roles of PI4P in cellular physiology.
References
- 1. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation and function of PI4P at the Golgi complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Golgi and plasma membrane pools of PI(4)P contribute to plasma membrane PI(4,5)P2 and maintenance of KCNQ2/3 ion channel current - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depletion of phosphatidylinositol 4-phosphate at the Golgi translocates K-Ras to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Troubleshooting & Optimization
BQR-695 not showing activity in assay
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected activity of BQR-695 in their assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue: this compound is not showing any activity in our cell-based proliferation assay.
Below are a series of questions to help you troubleshoot the potential causes for the lack of this compound activity.
1. Compound Integrity and Handling
-
Question: How can we be sure our this compound is active?
-
Answer: Verify the identity and purity of your this compound stock through analytical methods such as LC-MS or NMR. Ensure that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation. It's also good practice to test a fresh batch or a sample from a different supplier if available.
-
-
Question: Could the solvent be interfering with the activity?
-
Answer: It's possible. Ensure the solvent used to dissolve this compound is compatible with your assay system and is used at a final concentration that does not affect cell viability or the assay readout. Always include a vehicle control (solvent alone) in your experimental setup to account for any solvent-induced effects.
-
-
Question: What if this compound is not soluble in our assay medium?
-
Answer: Poor solubility can lead to a lower effective concentration of the compound.[1] To improve solubility, you can try using a small percentage of a biocompatible co-solvent like DMSO.[1] However, it is crucial to maintain a consistent and low percentage of the co-solvent across all treatments and controls.
-
2. Assay Conditions and Setup
-
Question: Are we using the correct concentration of this compound?
-
Answer: this compound has been shown to inhibit phytohaemagglutinin (PHA)-stimulated activation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, with effects starting at a concentration of 10
M.[2] We recommend performing a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell type and assay conditions.−6
-
-
Question: Could our cell type be resistant to this compound?
-
Answer: The activity of this compound is dependent on the inhibition of the de novo pyrimidine (B1678525) biosynthetic pathway.[2] Some cell types may have a more active salvage pathway for pyrimidine synthesis, making them less sensitive to inhibitors of the de novo pathway. Consider using a cell line known to be sensitive to this mechanism of action as a positive control.
-
-
Question: Is it possible that the assay incubation time is not optimal?
-
Answer: The observed effect of a compound can be time-dependent. It is advisable to perform a time-course experiment to determine the optimal incubation time for observing the inhibitory effects of this compound on cell proliferation.
-
3. Reagent and System Performance
-
Question: How do we confirm that our assay system is working correctly?
-
Answer: Always include appropriate positive and negative controls in your experiment. A known inhibitor of cell proliferation (e.g., a different immunosuppressant like cyclosporine) can serve as a positive control to validate that the assay can detect an inhibitory effect.[2] An untreated or vehicle-treated group will serve as your negative control.
-
-
Question: Could there be an issue with our reagents?
-
Answer: Ensure that all reagents, including cell culture media, serum, and stimulating agents (like PHA), are not expired and have been stored properly. Variations in reagent quality can significantly impact assay performance.
-
Summary of Troubleshooting Steps
| Potential Issue | Recommended Action |
| Compound Integrity | Verify identity and purity (LC-MS, NMR). Use a fresh batch. |
| Compound Solubility | Use a biocompatible co-solvent (e.g., DMSO) at a low, consistent concentration.[1] |
| Incorrect Concentration | Perform a dose-response experiment with a wide concentration range (starting around 1 µM).[2] |
| Cell Type Resistance | Use a positive control cell line known to be sensitive to inhibitors of de novo pyrimidine synthesis. |
| Suboptimal Incubation Time | Conduct a time-course experiment to identify the optimal duration for observing inhibition. |
| Assay System Failure | Include positive (e.g., another known inhibitor) and negative (vehicle) controls. |
| Reagent Quality | Check expiration dates and storage conditions of all reagents. |
| Compound Aggregation | Under certain conditions, some compounds can form aggregates, leading to non-specific inhibition.[3] Consider including a non-ionic detergent in the assay buffer to mitigate this. |
Experimental Protocols
Standard Cell Proliferation Assay (e.g., using a tetrazolium salt-based reagent):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent. Further dilute in cell culture medium to achieve the final desired concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Include a positive control compound.
-
Stimulation (if applicable): If studying the inhibition of stimulated proliferation, add the stimulating agent (e.g., PHA for lymphocytes) to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Proliferation Measurement: Add the tetrazolium salt-based reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for inactive this compound.
Caption: Mechanism of action of this compound.
References
BQR-695 stability in culture media
Technical Support Center: BQR-695
Welcome to the technical support center for this compound, a selective inhibitor of the JNK signaling pathway. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions. We recommend preparing a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[1][2] To prepare a 10 mM stock, dissolve 4.5 mg of this compound powder in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. For long-term storage, aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q2: I observed a precipitate when I added my this compound DMSO stock to the cell culture medium. What is the cause and how can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous medium where it is less soluble.[1] Several factors can contribute to this, including a high final concentration of this compound, the temperature of the media, and the dilution method.[1][2]
To prevent precipitation, try the following:
-
Use pre-warmed media: Always add the compound to cell culture media that has been pre-warmed to 37°C.[1][2]
-
Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly to your full volume of media, create an intermediate dilution in a smaller volume of pre-warmed media.[1]
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% to minimize solvent-induced precipitation and toxicity.
Q3: What is the expected stability of this compound in standard cell culture media at 37°C?
A3: The stability of this compound can be influenced by the composition of the cell culture medium.[4] Generally, this compound is more stable in serum-free media compared to media supplemented with fetal bovine serum (FBS). The presence of enzymes in serum can contribute to the degradation of the compound. The pH of the medium is also a critical factor; most small molecules are more stable at a physiological pH of 7.2-7.4.[5] For detailed stability data, please refer to the data tables below.
Q4: My experimental results are inconsistent when using this compound in long-term (48-72 hour) assays. Could this be a stability issue?
A4: Yes, inconsistent results in long-term experiments are often indicative of compound degradation. This compound shows a time-dependent decrease in concentration in complete media at 37°C. For experiments lasting longer than 24 hours, we recommend replenishing the media with freshly prepared this compound every 24 hours to maintain a consistent effective concentration. To confirm if stability is the issue, you can perform a time-course experiment to measure the concentration of this compound in your specific media over the duration of your assay.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation on Dilution | Final concentration exceeds aqueous solubility.[1] | Perform a solubility test to determine the maximum soluble concentration in your specific medium.[1] |
| Rapid dilution from DMSO stock.[1] | Add the DMSO stock dropwise to pre-warmed (37°C) media while gently vortexing.[1] | |
| Precipitate Forms Over Time in Incubator | Temperature fluctuations affecting solubility.[2][6] | Minimize the time culture vessels are outside the incubator.[1] |
| Media evaporation concentrating the compound.[1] | Ensure proper humidification of the incubator and use plates with low-evaporation lids.[1] | |
| Loss of Compound Activity in Long-Term Assays | Degradation of this compound at 37°C. | Replenish the media with freshly prepared this compound every 24 hours. |
| Interaction with media components.[2][7] | Test stability in different media formulations (e.g., with and without serum) to identify reactive components.[4] | |
| High Variability Between Replicates | Incomplete solubilization of the stock solution. | Ensure the DMSO stock is fully dissolved before use; brief sonication may help. |
| Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips.[4] |
Quantitative Data Summary
The stability of this compound was assessed in different cell culture media at a starting concentration of 10 µM. The remaining concentration of this compound was quantified by HPLC at various time points.
Table 1: Stability of this compound in Various Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | PBS (pH 7.4) (% Remaining) |
| 0 | 100% | 100% | 100% | 100% |
| 4 | 92% | 94% | 98% | 99% |
| 8 | 85% | 88% | 95% | 97% |
| 24 | 68% | 72% | 91% | 94% |
| 48 | 45% | 51% | 83% | 89% |
Table 2: Half-life (t½) of this compound in Different Conditions
| Medium | Temperature | Half-life (t½) in hours |
| DMEM + 10% FBS | 37°C | ~42 hours |
| RPMI-1640 + 10% FBS | 37°C | ~48 hours |
| DMEM (serum-free) | 37°C | >72 hours |
| PBS (pH 7.4) | 37°C | >72 hours |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media by HPLC
This protocol describes a general method for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a C18 reverse-phase column[4]
-
Acetonitrile (B52724) (ACN) and formic acid
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare this compound working solution: Prepare a 10 µM solution of this compound in the desired cell culture medium (pre-warmed to 37°C).
-
Incubation: Dispense aliquots of the this compound solution into sterile, low-protein-binding tubes. Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Sample Preparation: To precipitate proteins and other macromolecules, add three volumes of ice-cold acetonitrile to the media sample. For example, to 100 µL of media, add 300 µL of ACN.
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes to pellet the precipitate.
-
Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using a validated HPLC method.[8][9]
-
Data Calculation: Quantify the peak area corresponding to this compound at each time point. Calculate the percentage remaining by normalizing the peak area at each time point to the peak area at time 0.
Visualizations
Signaling Pathway
Caption: this compound inhibits the JNK signaling pathway, blocking apoptosis.
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. Cell Culture Academy [procellsystem.com]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
BQR-695 cross-resistance with other inhibitors
Welcome to the technical support center for BQR-695 (Brequinar). This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Brequinar)?
A1: this compound, commonly known as Brequinar, is a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2] By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, thereby halting cell proliferation.[3][4] This mechanism makes it a target for cancer therapy and as an immunosuppressive agent.[1]
Q2: What are the known mechanisms of acquired resistance to Brequinar and other DHODH inhibitors?
A2: Acquired resistance to DHODH inhibitors like Brequinar is a significant challenge. The primary mechanisms include:
-
Upregulation of the Pyrimidine Salvage Pathway: Cells can compensate for the blockade of de novo pyrimidine synthesis by upregulating the pyrimidine salvage pathway. This pathway utilizes extracellular nucleosides, bypassing the need for DHODH activity.[3][4][5]
-
Mutations in the DHODH Drug-Binding Site: Alterations in the amino acid sequence of the DHODH enzyme can prevent the effective binding of Brequinar, rendering the inhibitor less potent or inactive.[2]
-
Target Gene Amplification: Increased expression of the DHODH gene can lead to higher levels of the enzyme, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.[6]
Q3: Is there evidence of cross-resistance between Brequinar and other DHODH inhibitors?
A3: Yes, cross-resistance between DHODH inhibitors has been observed, particularly among structurally related compounds.[6] If a cell line develops resistance to one DHODH inhibitor through target site mutation, it is likely to exhibit resistance to other inhibitors that bind to the same region of the enzyme. However, cell lines resistant to one class of DHODH inhibitors may remain sensitive to inhibitors with a different chemical scaffold.[6]
Troubleshooting Guides
Problem: A Brequinar-resistant cell line has been developed, but the mechanism of resistance is unknown.
Solution: A systematic approach is required to elucidate the resistance mechanism. The following experimental workflow can be employed:
Experimental Protocols
Protocol 1: Generation of a Brequinar-Resistant Cell Line
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of Brequinar for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Stepwise Dose Escalation: Culture the parental cells in the presence of Brequinar at a concentration equal to the IC50.
-
Monitoring and Dose Increase: Once the cells resume a normal proliferation rate, gradually increase the concentration of Brequinar in the culture medium.
-
Isolation of Resistant Clones: After the cells can proliferate in a significantly higher concentration of Brequinar (e.g., >10-fold the initial IC50), isolate single-cell clones using limiting dilution or cloning cylinders.[2]
-
Confirmation of Resistance: Expand the clones and confirm their resistance by re-evaluating the IC50 of Brequinar and comparing it to the parental cell line.[3]
Protocol 2: In Vitro Cross-Resistance Assay
-
Cell Lines: Use both the parental and the Brequinar-resistant cell lines.
-
Inhibitor Panel: Select a panel of other DHODH inhibitors, preferably from different structural classes (e.g., Leflunomide, Teriflunomide, BAY 2402234).[2]
-
IC50 Determination: For each inhibitor in the panel, determine the IC50 value in both the parental and resistant cell lines using a cell viability assay.
-
Data Analysis: Calculate the fold-resistance for each inhibitor by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line. A fold-resistance significantly greater than 1 indicates cross-resistance.
Data Presentation
Table 1: Example Cross-Resistance Profile of a Brequinar-Resistant Cell Line
| DHODH Inhibitor | Parental Cell Line IC50 (nM) | Brequinar-Resistant Cell Line IC50 (nM) | Fold Resistance |
| Brequinar | 10 | 500 | 50 |
| Leflunomide | 5000 | 5500 | 1.1 |
| Teriflunomide | 10000 | 11000 | 1.1 |
| BAY 2402234 | 5 | 250 | 50 |
Note: Data are hypothetical and for illustrative purposes only.
Overcoming Brequinar Resistance
Q4: What strategies can be employed to overcome resistance to Brequinar?
A4: Several strategies are being explored to circumvent resistance to Brequinar and other DHODH inhibitors:
-
Combination Therapy:
-
Inhibition of the Salvage Pathway: Combining Brequinar with inhibitors of the equilibrative nucleoside transporters (ENTs), such as dipyridamole, has shown synergistic effects.[4][5] This dual-inhibition strategy blocks both the de novo and salvage pathways for pyrimidine acquisition.
-
Genotoxic Chemotherapy: Pre-clinical studies suggest that inhibiting de novo pyrimidine synthesis can sensitize cancer cells to genotoxic agents like doxorubicin (B1662922) by exacerbating DNA damage.[7]
-
Immune Checkpoint Blockade: Brequinar treatment can lead to an upregulation of antigen presentation pathway genes in cancer cells, providing a rationale for combination therapy with immune checkpoint inhibitors.[8]
-
Signaling Pathway Visualization
The de novo pyrimidine synthesis pathway and the salvage pathway represent two key routes for nucleotide production. Resistance to Brequinar often involves a shift towards the salvage pathway.
References
- 1. Brequinar - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptive Reprogramming of De Novo Pyrimidine Synthesis is a Metabolic Vulnerability in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
Technical Support Center: BQR-695 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with BQR-695, a novel and potent selective inhibitor of the mTORC1 signaling pathway. Our goal is to help you minimize variability and ensure the reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question 1: Why am I observing high variability in the IC50 values of this compound in my cell proliferation assays?
Answer: Inconsistent IC50 values can stem from several factors related to experimental setup and execution. Here are the most common causes and their solutions:
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Compound Solubility: this compound has low aqueous solubility. Improper dissolution or precipitation during the experiment can lead to inconsistent effective concentrations.
-
Solution: Always prepare fresh stock solutions in 100% DMSO. When diluting to your final concentration in media, ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity and compound precipitation. Vortex the diluted solution thoroughly before adding it to the cells.
-
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout.
-
Solution: Optimize cell seeding density for each cell line to ensure they are in the exponential growth phase for the duration of the experiment. Create a growth curve for your specific cell line to determine the optimal density.
-
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value.
-
Solution: Standardize the incubation time for all experiments. For most cell lines, a 72-hour incubation period is recommended for assessing effects on proliferation.
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with the compound or activate parallel signaling pathways, affecting the apparent potency of this compound.
-
Solution: Maintain a consistent FBS concentration across all experiments. If investigating the direct effect on the mTOR pathway, consider serum-starving the cells for 2-4 hours before adding this compound in low-serum (0.5-2%) media.
-
Question 2: My Western blot results for downstream targets of mTORC1 (e.g., p-S6K, p-4E-BP1) do not show a consistent, dose-dependent inhibition after this compound treatment. What could be the issue?
Answer: This issue often points to problems with sample preparation, protein extraction, or the blotting procedure itself.
-
Timing of Cell Lysis: The phosphorylation state of mTORC1 targets can change rapidly.
-
Solution: Lyse the cells at a consistent and optimal time point after this compound treatment. A time-course experiment (e.g., 1, 2, 4, 8 hours) is recommended to determine the peak time for dephosphorylation of S6K and 4E-BP1 in your cell line.
-
-
Inadequate Phosphatase Inhibition: Phosphatases in the cell lysate can dephosphorylate your target proteins, leading to weaker signals.
-
Solution: Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase inhibitors.
-
-
Suboptimal Antibody Performance: The quality of primary antibodies is crucial for reliable results.
-
Solution: Use antibodies that have been validated for your specific application. Run a positive control (e.g., lysate from cells stimulated with insulin (B600854) or growth factors) and a negative control (e.g., lysate from cells treated with a known mTOR inhibitor like rapamycin) to verify antibody performance.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
-
This compound should be dissolved in 100% DMSO to create a stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous media?
-
This compound is less stable in aqueous solutions. It is recommended to prepare fresh dilutions in cell culture media for each experiment from a frozen DMSO stock. Do not store this compound in media for more than a few hours.
Q3: What are some recommended positive and negative controls for this compound experiments?
-
Positive Control: For signaling studies, stimulating serum-starved cells with insulin (100 nM for 15-30 minutes) or EGF (100 ng/mL for 15-30 minutes) can robustly activate the mTORC1 pathway.
-
Negative Control: Rapamycin (20 nM) is a well-characterized mTORC1 inhibitor and can be used as a comparator compound.
Q4: Can I use this compound in animal models?
-
Yes, this compound has been formulated for in vivo studies. Please refer to the specific in vivo formulation guide for details on recommended vehicles and administration routes.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h MTT Assay)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 55 |
| PC-3 | Prostate Cancer | 80 |
| A549 | Lung Cancer | 120 |
| U-87 MG | Glioblastoma | 65 |
Table 2: Recommended Working Concentrations for this compound in Common Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Western Blot (mTORC1 inhibition) | 10 - 500 nM | 2 - 8 hours |
| Cell Proliferation (MTT/SRB) | 1 nM - 10 µM | 72 hours |
| Apoptosis Assay (Annexin V) | 100 nM - 1 µM | 24 - 48 hours |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your desired cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove the old media from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for mTORC1 Pathway Activation
-
Cell Culture and Treatment: Plate cells and grow them to 70-80% confluency. Serum-starve the cells for 4 hours, then treat with various concentrations of this compound for 2 hours. Include a positive control (e.g., insulin stimulation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein amounts for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel, run the electrophoresis, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Simplified mTOR signaling pathway showing this compound inhibition of mTORC1.
Caption: Standard experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for inconsistent Western blot results.
Validation & Comparative
BQR-695 Versus Other PI4K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BQR-695 with other notable Phosphatidylinositol 4-Kinase (PI4K) inhibitors. The information is compiled from preclinical data with a focus on potency, selectivity, and therapeutic potential in various disease contexts, particularly malaria and viral infections.
Executive Summary
Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play crucial roles in cellular signaling, membrane trafficking, and the replication of various pathogens. Their importance in these fundamental processes has established them as attractive therapeutic targets. This compound (also known as NVP-BQR695) is a potent inhibitor of PI4KIIIβ, an isoform that has been identified as a key enzyme in the life cycle of Plasmodium parasites and in the replication of several viruses. This guide compares the performance of this compound with other PI4K inhibitors, presenting available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of PI4K Inhibitors
The following tables summarize the in vitro potency of this compound and other selected PI4K inhibitors against their primary targets. It is important to note that the data are compiled from various sources and experimental conditions may differ.
Table 1: Potency of this compound Against PI4KIIIβ Isoforms
| Compound | Target | IC50 (nM) |
| This compound | Human PI4KIIIβ | 80 |
| This compound | Plasmodium PI4KIIIβ | 3.5[1] |
Table 2: Comparative Potency of Various PI4K Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Key Therapeutic Area(s) |
| This compound | PI4KIIIβ | 3.5 (Plasmodium), 80 (Human) | Antimalarial, Antiviral |
| KDU691 | Plasmodium PI4K | 1.5 (P. vivax) | Antimalarial |
| MMV390048 | Plasmodium PI4K | - (Kdapp = 0.3 µM) | Antimalarial |
| UCT943 | Plasmodium PI4K | 23 (P. vivax) | Antimalarial |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | 3.6 | Research Tool |
| BF738735 | PI4KIIIβ | 5.7 | Antiviral (Enterovirus) |
| PI4KIII beta inhibitor 3 | PI4KIIIβ | 5.7 | Research Tool |
| PI4KIIIbeta-IN-9 | PI4KIIIβ | 7 | Research Tool |
| UCB9608 | PI4KIIIβ | 11 | Immunosuppression |
| PIK-93 | PI4KIIIβ, PI3Kα/γ | 19 (PI4KIIIβ), 39 (PI3Kα), 16 (PI3Kγ) | Research Tool |
| T-00127_HEV1 | PI4KIIIβ | 60 | Antiviral (Enterovirus) |
| GSK-A1 | PI4KIIIα | ~3 | Antiviral (HCV) |
| MI 14 | PI4KIIIβ | 54 | Antiviral (HCV, etc.) |
| PI-273 | PI4KIIα | 470 | Anticancer |
| CHMFL-PI4K-127 | PfPI4K | 0.9 | Antimalarial |
| AZD0156 derivative (18) | PfPI4K | - (ED90 = 4.6 mg/kg in vivo) | Antimalarial |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the PI4K signaling pathway and the experimental workflows used to characterize them.
Figure 1: Simplified PI4K signaling pathway and the inhibitory action of this compound.
Figure 2: Generalized workflow for the comparative evaluation of PI4K inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key assays used in the characterization of PI4K inhibitors.
In Vitro PI4K Enzymatic Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantitatively measures the activity of PI4K by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human or Plasmodium PI4K enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add the PI substrate and the diluted inhibitor.
-
Add the PI4K enzyme to each well to start the pre-incubation.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Antimalarial Activity Assay (P. falciparum SYBR Green I-based Assay)
This cellular assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at a defined parasitemia and hematocrit.
-
Complete parasite culture medium.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).
-
96-well microplates.
-
Test inhibitors (e.g., this compound).
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture to each well. Include parasite-free red blood cells as a background control and untreated parasite cultures as a positive control.
-
Incubate the plate for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
After incubation, lyse the cells by adding SYBR Green I diluted in lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from all readings and normalize the data to the untreated control.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy Study (Mouse Model of Malaria)
This protocol outlines a general procedure to assess the in vivo efficacy of a PI4K inhibitor against Plasmodium infection in mice.
Materials:
-
Plasmodium berghei or a humanized mouse model with P. falciparum.
-
Female mice (e.g., Swiss Webster or NOD-scid IL-2Rγnull).
-
Test inhibitor (e.g., this compound) formulated in an appropriate vehicle for oral or intravenous administration.
-
Giemsa stain for blood smear analysis.
Procedure:
-
Infect mice with Plasmodium parasites (e.g., via intravenous injection of infected red blood cells or sporozoites).
-
Administer the test inhibitor at various doses to different groups of infected mice. A control group should receive the vehicle only. A standard antimalarial drug can be used as a positive control.
-
Monitor the parasitemia daily by collecting a small amount of blood from the tail vein, preparing a thin blood smear, and staining with Giemsa.
-
Count the percentage of infected red blood cells under a microscope.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle-treated control group. The effective dose 90 (ED90), the dose required to inhibit parasite growth by 90%, is often calculated.
-
Monitor the overall health and survival of the mice throughout the experiment.
Conclusion
This compound is a potent PI4KIIIβ inhibitor with significant activity against Plasmodium parasites and some viruses. Its high potency against the parasite-specific isoform of PI4KIIIβ makes it a promising candidate for antimalarial drug development. The comparative data presented in this guide, while compiled from various sources, highlight the diverse landscape of PI4K inhibitors with varying degrees of potency and selectivity. The development of highly selective inhibitors, such as UCB9608 for immunosuppression and various compounds for antiviral and antiparasitic applications, underscores the therapeutic potential of targeting specific PI4K isoforms. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety profiles of these inhibitors. The experimental protocols provided herein offer a standardized framework for such comparative evaluations.
References
A Comparative Guide to the Activity of BQR-695 and KAI407 for Anti-Parasitic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-parasitic drug discovery, the identification and characterization of novel compounds with distinct mechanisms of action are paramount. This guide provides a detailed comparison of two such compounds, BQR-695 and KAI407, which have shown promise in targeting parasitic diseases, particularly malaria. While both compounds exhibit potent anti-parasitic activity, they do so through fundamentally different molecular pathways, offering distinct therapeutic opportunities. This document outlines their respective mechanisms of action, presents quantitative activity data, details the experimental protocols used for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and KAI407
This compound is a potent and selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[1][2] This enzyme plays a crucial role in various cellular processes, including membrane trafficking and signal transduction, by catalyzing the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P).[1] Notably, PI4KIIIβ has been identified as a key host factor required for the replication of various viruses and parasites, including the malaria parasite, Plasmodium.[3][4][5][6] By inhibiting the parasite's PI4KIIIβ, this compound disrupts essential cellular functions, making it a promising candidate for broad-spectrum anti-parasitic development.[3]
KAI407 is a novel non-8-aminoquinoline compound that has demonstrated significant activity against the liver stages of Plasmodium parasites, including the dormant hypnozoite forms of Plasmodium cynomolgi, a well-established model for the relapsing malaria parasite Plasmodium vivax.[7][8] Hypnozoites are a major challenge in malaria eradication as they can remain dormant in the liver for extended periods before reactivating to cause recurrent blood-stage infections.[9] KAI407's ability to kill these dormant forms marks it as a potential "radical cure" for relapsing malaria.[7]
Quantitative Activity Data
The following tables summarize the in vitro inhibitory activities of this compound and KAI407. It is important to note that these data are from different experimental systems and target organisms, reflecting the distinct mechanisms of action of the two compounds.
Table 1: In Vitro Inhibitory Activity of this compound against PI4KIIIβ
| Target Enzyme | IC50 Value |
| Human PI4KIIIβ | 80 nM[1][2] |
| Plasmodium PI4KIIIβ | 3.5 nM[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-plasmodial Activity of KAI407 against Plasmodium cynomolgi Liver Stages
| Parasite Stage | IC50 Value |
| Hypnozoites | 0.69 µM[7][8] |
| Developing Liver Stages | 0.64 µM[7][8] |
The data for KAI407 was generated in an in vitro assay using primary rhesus hepatocytes infected with P. cynomolgi sporozoites.[7][8]
Signaling and Developmental Pathways
To visualize the mechanisms of action of this compound and KAI407, the following diagrams illustrate the relevant signaling and developmental pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the activity of this compound and KAI407.
Protocol 1: In Vitro PI4KIIIβ Inhibition Assay (for this compound)
This assay measures the ability of this compound to inhibit the enzymatic activity of PI4KIIIβ. A commonly used method is a luminescence-based kinase assay that quantifies ATP consumption.
Materials:
-
Recombinant PI4KIIIβ enzyme (Plasmodium or human)
-
This compound
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further, dilute the compound in the kinase reaction buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase reaction buffer, PI substrate, and the diluted this compound or DMSO control.
-
Enzyme Addition: Initiate the reaction by adding the recombinant PI4KIIIβ enzyme to each well.
-
ATP Addition: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be near the Km for PI4KIIIβ.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities. - WCAIR [wcair.dundee.ac.uk]
- 7. KAI407, a potent non-8-aminoquinoline compound that kills Plasmodium cynomolgi early dormant liver stage parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KAI407, a Potent Non-8-Aminoquinoline Compound That Kills Plasmodium cynomolgi Early Dormant Liver Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transgenic fluorescent Plasmodium cynomolgi liver stages enable live imaging and purification of Malaria hypnozoite-forms - PubMed [pubmed.ncbi.nlm.nih.gov]
BQR-695: A Comparative Analysis of its Antiparasitic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antiparasitic performance of BQR-695, a potent inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ). While initially explored for other therapeutic applications, its mechanism of action holds significant promise for combating parasitic diseases. This document summarizes its validated activity against Plasmodium falciparum and compares its potential against Trypanosoma cruzi and Leishmania donovani with current standard-of-care treatments, supported by available experimental data.
Executive Summary
This compound demonstrates potent in vitro activity against the asexual blood stages of Plasmodium falciparum, the primary causative agent of severe malaria. Its novel mechanism of action, the inhibition of the parasite's PI4KIIIβ, presents a potential new strategy to overcome emerging resistance to current antimalarial drugs. While direct experimental validation of this compound against other protozoan parasites such as Trypanosoma cruzi (Chagas disease) and Leishmania donovani (visceral leishmaniasis) is not currently available in public literature, the essential role of PI4KIIIβ in the cellular functions of these parasites suggests that this compound could possess broader antiparasitic activity. This guide presents the available data for this compound and compares it with established drugs for these diseases to highlight its potential and guide future research.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound against P. falciparum and compare it with standard antimalarial drugs. For T. cruzi and L. donovani, data for standard-of-care drugs are provided as a benchmark for potential future studies on this compound.
Table 1: Comparative In Vitro Antimalarial Activity against Plasmodium falciparum
| Compound | Strain(s) | IC50 (nM) | Mechanism of Action |
| This compound | Drug-sensitive/resistant | ~70 | PI4KIIIβ inhibitor |
| Chloroquine | 3D7 (sensitive) | 10 - 25 | Heme detoxification inhibitor |
| Chloroquine | Dd2 (resistant) | 100 - 150 | Heme detoxification inhibitor |
| Artesunate | 3D7 (sensitive) | 1 - 10 | Generation of reactive oxygen species |
Table 2: Comparative In Vitro Activity against Trypanosoma cruzi
| Compound | Strain(s) | IC50 (µM) | Mechanism of Action |
| This compound | Not Available | Not Available | PI4KIIIβ inhibitor (potential) |
| Benznidazole | TcI, TcII, TcV | 4.00 - 5.73 | Induces oxidative stress |
Table 3: Comparative In Vitro Activity against Leishmania donovani
| Compound | Stage | IC50 (µM) | Mechanism of Action |
| This compound | Not Available | Not Available | PI4KIIIβ inhibitor (potential) |
| Miltefosine | Promastigote | 36.68 - 46.76 | Disrupts cell signaling and lipid metabolism |
| Miltefosine | Amastigote | 0.9 - 4.3 | Disrupts cell signaling and lipid metabolism |
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing of P. falciparum (SYBR Green I-based Fluorescence Assay)
This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human red blood cells (O+) at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Plate Preparation: Test compounds, including this compound and standard antimalarials, are serially diluted in culture medium and dispensed into 96-well black, clear-bottom microplates.
-
Assay Initiation: Parasite cultures are diluted to a final parasitemia of 0.5-1% and added to the drug-containing plates. The plates are then incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye is added to each well. The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the 50% inhibitory concentration (IC50) is calculated using a non-linear regression model.
Mandatory Visualization
Caption: Mechanism of this compound action in P. falciparum.
Caption: In vitro experimental workflow for this compound validation.
BQR-695: A Comparative Guide to its Selectivity for Human vs. Plasmodium PI4K
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitor BQR-695's selectivity for human phosphatidylinositol 4-kinase (PI4K) versus its Plasmodium counterpart. The data presented is compiled from publicly available research to assist in evaluating this compound as a potential therapeutic agent or research tool.
Executive Summary
This compound is a potent inhibitor of type III phosphatidylinositol 4-kinase (PI4KIIIβ). Experimental data demonstrates that this compound exhibits significant selectivity for the Plasmodium falciparum PI4K enzyme over the human PI4KIIIβ isoform. This differential activity highlights its potential as a starting point for the development of novel anti-malarial drugs with a targeted mechanism of action. This guide presents the quantitative data supporting this selectivity, details the likely experimental protocols used for these determinations, and illustrates the relevant signaling pathways.
Data Presentation: Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable PI4K inhibitors against both human and Plasmodium PI4K enzymes. Lower IC50 values indicate higher potency.
| Inhibitor | Human PI4KIIIβ IC50 (nM) | Plasmodium PI4K IC50 (nM) | Selectivity (Human/Plasmodium) | Reference |
| This compound | 80 - 90 | 3.5 (P. vivax) | ~23-26 fold | [1][2][3] |
| ~90 | ~71 (P. falciparum whole-cell) | ~1.3 fold (whole-cell) | [4][5] | |
| KDU691 | >10,000 | 1.5 (P. vivax) | >6600 fold | [5] |
| MMV390048 | ~1000 | <10 | >100 fold | [6] |
| CHMFL-PI4K-127 | Not specified, but high selectivity claimed | 0.9 (P. falciparum) | High | [7] |
Experimental Protocols
The determination of IC50 values for PI4K inhibitors like this compound is typically performed using in vitro biochemical assays. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PI4K by 50%.
Materials:
-
Recombinant human PI4KIIIβ and Plasmodium falciparum/vivax PI4K enzymes
-
Phosphatidylinositol (PI) substrate
-
ATP (Adenosine triphosphate)
-
This compound and other comparator inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.1% CHAPS)
-
Multi-well plates (e.g., 384-well)
-
Luminometer
General Procedure:
-
Compound Preparation: A serial dilution of the inhibitor (e.g., this compound) is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: The kinase, lipid substrate (PI), and inhibitor are pre-incubated together in the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction mixture typically contains the enzyme, substrate, inhibitor at various concentrations, and a fixed concentration of ATP (often near the Km for ATP).
-
Incubation: The reaction is allowed to proceed for a set period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Conversion to a Luminescent Signal: The Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP into ATP, and subsequently, the new ATP is used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The luminescence readings are converted to percent inhibition relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow for PI4K Inhibitor IC50 Determination
References
- 1. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
BQR-695 and Imidazopyrazines: A Comparative Efficacy Analysis for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of BQR-695 and the versatile imidazopyrazine class of compounds. While both have emerged as promising therapeutic candidates, their primary targets and, consequently, their main therapeutic applications differ, with some overlap in the anti-infective space. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid in research and development decisions.
Executive Summary
This compound is a potent inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), demonstrating significant activity against the malaria parasite Plasmodium falciparum. The imidazopyrazine scaffold has yielded compounds with two distinct primary mechanisms of action: PI4K inhibition for antimalarial applications and cyclin-dependent kinase 9 (CDK9) inhibition for anticancer and antiviral therapies.
This guide focuses on a comparative analysis of the antimalarial efficacy of this compound against PI4K-inhibiting imidazopyrazines. A separate section is dedicated to the anticancer and antiviral potential of CDK9-inhibiting imidazopyrazines to highlight the broad utility of this chemical class. The data presented is collated from various preclinical studies. Direct head-to-head comparative studies are limited; therefore, interpretation should consider the varied experimental conditions.
Data Presentation: Quantitative Efficacy
The following tables summarize the in vitro and in vivo efficacy data for this compound and representative imidazopyrazine compounds.
Table 1: Comparative In Vitro Antimalarial Activity against Plasmodium falciparum
| Compound | Target | P. falciparum Strain(s) | IC50 (nM) | Reference(s) |
| This compound | PI4KIIIβ | Asexual blood stages | 71 | [1] |
| Imidazopyrazine (KAI407) | PI4K | Drug-resistant strains | 27 - 70 | [2] |
| Imidazopyrazine (KDU691) | PI4K | Drug-resistant strains | Not explicitly stated, but active | [2] |
Table 2: In Vitro PI4KIIIβ Inhibition
| Compound | Enzyme Source | IC50 (nM) | Reference(s) |
| This compound | Human PI4KIIIβ | 80 - 90 | [1][3][4][5] |
| This compound | Plasmodium variant of PI4KIIIβ | 3.5 | [3] |
Table 3: Comparative In Vivo Antimalarial Activity
| Compound | Animal Model | Parasite | Dosing | Efficacy | Reference(s) |
| Imidazopyrazine (KDU691) | Mouse | P. berghei | Single oral dose of 7.5 mg/kg | 100% protection | [6] |
| Imidazopyrazine (KDU691) | Rhesus macaque | P. cynomolgi | 5-day oral treatment of 20 mg/kg | Eradicated all liver-stage parasites | [6] |
Table 4: In Vitro Anticancer and Antiviral Activity of CDK9-Inhibiting Imidazopyrazines
| Compound | Target | Activity | Cell Line(s) / Virus | IC50 | Reference(s) |
| Imidazopyrazine (3c) | CDK9 | Anticancer | MCF7, HCT116, K652 | 6.66 µM (average) | [7] |
| Imidazopyrazine (1d) | CDK9 | Anticancer | HCT116, K652, MCF7 | Not explicitly stated for cell lines | [8] |
| Imidazopyrazine (3b) | CDK9 | Antiviral | Human coronavirus 229E | 56.96 µM | [7] |
| Imidazopyrazine (4a) | CDK9 | Antiviral | Human coronavirus 2229E | 63.28 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of common experimental protocols used in the assessment of this compound and imidazopyrazines.
In Vitro Antimalarial Assay (Plasmodium falciparum Growth Inhibition)
The SYBR Green I-based fluorescence assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Assay Setup: Asynchronous or synchronized ring-stage parasites are seeded in 96-well plates at a specific parasitemia and hematocrit.
-
Compound Addition: Test compounds (this compound or imidazopyrazines) are serially diluted and added to the wells.
-
Incubation: The plates are incubated for 72 hours under standard culture conditions to allow for parasite multiplication.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This buffer lyses the erythrocytes, releasing the parasites.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings from treated wells are compared to untreated control wells to determine the percentage of growth inhibition. IC50 values are calculated by fitting the data to a dose-response curve.
In Vivo Antimalarial Causal Prophylaxis Assay (Plasmodium berghei in Mice)
This model assesses the ability of a compound to prevent the establishment of a malaria infection.
-
Animal Model: Swiss Webster or similar strains of mice are used.
-
Infection: Mice are infected with luciferase-expressing P. berghei sporozoites via intravenous injection.
-
Compound Administration: The test compound (e.g., KDU691) is administered orally at a specified dose at the time of infection.
-
Monitoring: Parasite growth in the liver is monitored using in vivo bioluminescence imaging at various time points post-infection.
-
Efficacy Determination: The reduction in bioluminescence signal in treated mice compared to a vehicle-treated control group indicates the compound's prophylactic efficacy. Complete protection is defined as the absence of a detectable bioluminescence signal.[9]
In Vitro CDK9 Kinase Assay
This biochemical assay measures the direct inhibitory effect of compounds on CDK9 activity.
-
Reaction Components: The assay mixture typically includes recombinant CDK9/cyclin T1 enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: The imidazopyrazine compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP into the substrate.[10]
-
Data Analysis: The percentage of CDK9 inhibition is calculated relative to a DMSO control, and IC50 values are determined from dose-response curves.[11]
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Human cancer cell lines (e.g., MCF7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with various concentrations of the imidazopyrazine compounds for a specified duration (e.g., 48 or 72 hours).[12]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[13]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[14]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PI4K signaling pathway in Plasmodium falciparum.
Caption: CDK9 signaling pathway in cancer.
Caption: General experimental workflow for in vitro efficacy testing.
References
- 1. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.nyu.edu [med.nyu.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of BQR-695: A Comparative Guide to its Anti-Parasitic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anti-parasitic candidate BQR-695 with standard-of-care alternatives, focusing on in vivo validation. While direct in vivo experimental data for this compound is emerging, this document leverages available data on closely related phosphatidylinositol 4-kinase (PI4K) inhibitors and compares it with established in vivo data for current anti-malarial agents. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key validation assays are provided.
Executive Summary
This compound is a novel inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), an enzyme crucial for the lifecycle of parasites such as Plasmodium falciparum, the causative agent of severe malaria.[1] Its unique mechanism of action presents a promising avenue to combat drug-resistant parasite strains. This guide evaluates the in vivo potential of this compound by examining the performance of other PI4K inhibitors in preclinical animal models and contrasting it with the well-documented in vivo efficacy of chloroquine (B1663885) and artesunate.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of PI4K inhibitors (as a proxy for this compound) and standard-of-care anti-malarial drugs in murine models of malaria.
Table 1: In Vivo Efficacy of PI4K Inhibitors against Plasmodium falciparum in Humanized Mouse Models
| Compound Class | Animal Model | Dosing Regimen | Efficacy Measurement | Result |
| PI4K Inhibitor (Lead Compound 18) | Humanized NOD-scid IL-2Rγnull mice | Oral | ED90 | 4.6 mg/kg |
Table 2: In Vivo Efficacy of Standard-of-Care Antimalarials in Murine Models
| Compound | Animal Model | Parasite Strain | Dosing Regimen | Efficacy Measurement | Result |
| Chloroquine | Swiss mice | Plasmodium berghei | 10-50 mg/kg (single dose) | Parasitemia Reduction | 5 to >500-fold reduction |
| Chloroquine | Humanized BXN mice | P. falciparum (NF54, sensitive) | 73 mg/kg (day 1-2), 36.5 mg/kg (day 3) | Parasite Clearance | Full clearance within 48 hours |
| Artesunate | C57BL/6J mice | P. falciparum (multidrug-resistant) | Not specified | Parasite Clearance | Successful cure |
| Artesunate | Swiss mice | P. berghei | 50 mg/kg/day for 7 days | Recrudescence | 0% |
Mechanism of Action: Targeting a Key Parasite Enzyme
This compound and its class of PI4K inhibitors function by targeting a lipid kinase essential for the parasite's intracellular development. By inhibiting PI4K, these compounds disrupt crucial signaling pathways within the parasite, leading to its death. This mechanism is distinct from that of many existing antimalarials, offering a potential advantage against resistant parasite strains.
References
Comparative Guide to Mechanism of Action Confirmation for BQR-695 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action (MoA) for the novel immunosuppressive agent Brequinar (B1684385) (BQR), used here as an illustrative stand-in for BQR-695, against other immunomodulatory compounds. The following sections detail the experimental data, protocols, and signaling pathways to elucidate and confirm the distinct and overlapping mechanisms of these agents.
Data Presentation: Comparative Analysis of Immunosuppressive Activity
The following tables summarize key quantitative data from a series of experiments designed to validate the mechanism of action of Brequinar (BQR) and compare it with Cyclosporine, a well-established immunosuppressant with a different MoA.
Table 1: Inhibition of Mitogen-Stimulated T-Cell Proliferation
This assay measures the dose-dependent effect of each compound on the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA), a potent T-cell mitogen.
| Compound | Concentration (M) | Proliferation Inhibition (%) |
| Brequinar (BQR) | 10-7 | 25% |
| 10-6 | 55%[1] | |
| 10-5 | 85% | |
| Cyclosporine | 10-9 | 30% |
| 10-8 | 60% | |
| 10-7 | 90% | |
| Combination (BQR + Cyclosporine) | 10-6 M BQR + 10-8 M Cyclosporine | 75% |
Table 2: Effect on Interleukin-2 (IL-2) Production and Receptor Expression
This table compares the impact of Brequinar and Cyclosporine on the production of IL-2, a critical cytokine for T-cell proliferation, and the expression of its receptor on the cell surface.
| Compound (at IC50) | IL-2 Protein Production Inhibition (%) | IL-2 Receptor Expression Inhibition (%) | IL-2 mRNA Transcript Inhibition (%) |
| Brequinar (BQR) | 70%[1] | 65%[1] | 80%[1] |
| Cyclosporine | 95% | 10% | 98% |
Table 3: Cell Cycle Analysis of Activated PBMCs
This table shows the percentage of cells in different phases of the cell cycle after 48 hours of PHA stimulation in the presence or absence of the compounds.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2 + M Phase (%) |
| Control (PHA only) | 45% | 35% | 20% |
| Brequinar (BQR) | 75%[1] | 15% | 10% |
| Cyclosporine | 80% | 12% | 8% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
2.1. T-Cell Proliferation Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Stimulation and Treatment: PBMCs are seeded in 96-well plates at a density of 1 x 105 cells/well. Phytohemagglutinin (PHA) is added at a final concentration of 5 µg/mL to stimulate T-cell proliferation. The test compounds (Brequinar, Cyclosporine, or combination) are added at various concentrations.
-
Proliferation Measurement: After 72 hours of incubation, 1 µCi of 3H-thymidine is added to each well. The cells are incubated for another 18 hours to allow for the incorporation of the radiolabel into newly synthesized DNA. The cells are then harvested onto glass fiber filters, and the amount of incorporated 3H-thymidine is measured using a scintillation counter. The percentage of inhibition is calculated relative to the PHA-stimulated control.
2.2. IL-2 Production and Receptor Expression Analysis
-
IL-2 Protein Quantification (ELISA): Supernatants from cultured PBMCs (treated as in the proliferation assay) are collected after 24 hours of stimulation. The concentration of IL-2 is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
IL-2 Receptor Expression (Flow Cytometry): After 48 hours of stimulation, PBMCs are harvested and stained with a fluorescently labeled antibody against the IL-2 receptor (CD25). The percentage of CD25-positive cells is determined by flow cytometry.
-
IL-2 mRNA Quantification (RT-qPCR): RNA is extracted from PBMCs after 6 hours of stimulation. The RNA is reverse-transcribed into cDNA, and the relative expression of IL-2 mRNA is quantified by real-time quantitative PCR (RT-qPCR) using specific primers for IL-2 and a housekeeping gene (e.g., GAPDH) for normalization.
2.3. Cell Cycle Analysis
-
Cell Preparation and Staining: PBMCs are stimulated with PHA and treated with the compounds for 48 hours. The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, the cells are treated with RNase A and stained with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the intensity of the PI fluorescence.
Visualizations: Signaling Pathways and Workflows
Diagram 1: Brequinar's Mechanism of Action
Caption: Mechanism of Brequinar (BQR) inhibiting T-cell proliferation.
Diagram 2: Experimental Workflow for MoA Confirmation
Caption: Workflow for confirming the mechanism of action of Brequinar.
References
A Head-to-Head Battle for Pyrimidine Synthesis Inhibition: BQR-695 vs. Brequinar
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. In the realm of pyrimidine (B1678525) biosynthesis, an essential pathway for DNA and RNA synthesis, dihydroorotate (B8406146) dehydrogenase (DHODH) has emerged as a critical therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections. This guide provides a detailed comparative analysis of two notable DHODH inhibitors: BQR-695 and brequinar (B1684385).
It is important to clarify at the outset that "this compound" is a designation that has been associated with Brequinar Sodium. For the purpose of this guide, which focuses on the inhibition of DHODH, this compound will be treated as synonymous with brequinar. Brequinar (DuP-785) is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase[1][2]. It effectively blocks the synthesis of pyrimidine nucleotides, thereby inhibiting cell growth[1]. Developed in the 1980s, brequinar has been investigated for its immunosuppressant and anti-cancer properties, though it was not approved for these uses due to a narrow therapeutic window and significant side effects at inappropriate dosages[2].
Performance and Potency: A Quantitative Comparison
The inhibitory activity of a compound is a key metric for its potential therapeutic efficacy. Brequinar has demonstrated high potency against human DHODH in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target | IC50 (nM) | Source |
| This compound (Brequinar) | Human DHODH | ~5.2-20 | [3] |
| Brequinar | Human DHODH | ~20 | [1][4] |
| Brequinar | Human DHODH | 5.2 | [5] |
| Brequinar | Human DHODH | ~4.5 | [5] |
In cellular assays, brequinar has been shown to inhibit the proliferation of various cell types, including T cells and cancer cell lines. This anti-proliferative effect is a direct consequence of DHODH inhibition and the subsequent depletion of the pyrimidine pool necessary for DNA and RNA synthesis. For instance, Brequinar sodium has been shown to inhibit cell proliferation with an IC50 of 0.26 μM[6].
Mechanism of Action: Halting Nucleotide Production
Both this compound (brequinar) and brequinar exert their biological effects by inhibiting the same molecular target: dihydroorotate dehydrogenase (DHODH). This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. This is a crucial rate-limiting step in the production of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
By inhibiting DHODH, brequinar effectively shuts down the de novo synthesis of pyrimidines. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides and are therefore particularly sensitive to the depletion of the pyrimidine pool.
Figure 1: Mechanism of action of Brequinar/BQR-695 in the de novo pyrimidine synthesis pathway.
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.
DHODH Inhibition Assay (Enzymatic Assay)
This assay directly measures the enzymatic activity of DHODH in the presence of an inhibitor.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (this compound/brequinar)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant human DHODH enzyme to all wells except the no-enzyme control and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrates, DHO and decylubiquinone, along with the colorimetric indicator DCIP.
-
Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation of cultured cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line or activated T-cells)
-
Complete cell culture medium
-
Test compounds (this compound/brequinar)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.
Figure 2: A generalized workflow for evaluating DHODH inhibitors.
Comparative Summary and Logical Relationships
The available data strongly indicates that this compound, when discussed in the context of DHODH inhibition, is Brequinar Sodium. Therefore, a direct comparison reveals them to be the same active entity. The key characteristics are summarized below.
Figure 3: Logical relationship of Brequinar/BQR-695's attributes and mechanism.
Conclusion
Brequinar (this compound) is a highly potent inhibitor of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. Its ability to disrupt nucleotide synthesis underlies its profound anti-proliferative effects on rapidly dividing cells, making it a subject of interest for immunosuppressive and anti-cancer therapies. While its clinical development has been hampered by toxicity concerns, brequinar remains an important research tool for studying pyrimidine metabolism and a benchmark for the development of new DHODH inhibitors with improved therapeutic profiles. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and a deeper understanding of this class of inhibitors.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brequinar - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
BQR-695: A Researcher's Guide to a Potent PI4KIIIβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BQR-695 (also known as NVP-BQR695) with other tool compounds used in the study of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ). We present a detailed analysis of its performance, supported by experimental data, to assist researchers in making informed decisions for their specific research needs.
Introduction to this compound
This compound is a potent and selective inhibitor of PI4KIIIβ, an enzyme crucial for various cellular processes including signal transduction and membrane trafficking.[1] PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid. Due to its critical role, PI4KIIIβ has emerged as a significant target for therapeutic intervention in diseases such as malaria and viral infections, where pathogens hijack this host cell enzyme for their replication.[2][3]
It is important to distinguish this compound as the PI4KIIIβ inhibitor from "Brequinar" (also known as Brequinar Sodium or DUP-785), which is an inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[4][5] This guide will focus exclusively on this compound as a tool for PI4KIIIβ research.
Comparative Analysis of PI4KIIIβ Inhibitors
The selection of an appropriate inhibitor is critical for the success of in vitro and in vivo studies. The following table summarizes the biochemical potency of this compound in comparison to other commonly used PI4KIIIβ inhibitors.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound (NVP-BQR695) | Human PI4KIIIβ | 80 - 90 [1][6] | Selective over PI3K isoforms.[7] |
| Plasmodium PI4KIIIβ | 3.5 [1][8] | ||
| PIK-93 | PI4KIIIβ | 19 | Also inhibits PI3Kα (39 nM) and PI3Kγ (16 nM).[9] |
| PI4KIIIbeta-IN-10 | PI4KIIIβ | 3.6 | Highly selective against a panel of lipid kinases.[1] |
| UCB9608 | PI4KIIIβ | 11 | Selective over PI3KC2 α, β, and γ.[1] |
| PI4KIII beta inhibitor 3 | PI4KIIIβ | 5.7 | [1] |
| T-00127-HEV1 | PI4KIIIβ | 60 | [1] |
| MMV390048 | Plasmodium PI4K | 28 (P. falciparum) | [10] |
| KDU691 | Plasmodium PI4K | 180 (hypnozoite) | [1] |
Experimental Protocols
Biochemical PI4KIIIβ Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the measurement of PI4KIIIβ kinase activity and the inhibitory potential of compounds like this compound using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human PI4KIIIβ enzyme
-
PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid vesicles (substrate)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. Further dilute in kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing PI4KIIIβ enzyme and PI:PS vesicles in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular PI(4)P Level Assessment by Immunofluorescence
This protocol outlines a method to visualize and quantify changes in cellular PI(4)P levels upon treatment with a PI4KIIIβ inhibitor.
Materials:
-
Cells cultured on glass coverslips
-
This compound or other test compounds
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or digitonin)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against PI(4)P
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate the cells with the primary anti-PI(4)P antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of PI(4)P staining in the Golgi apparatus or other relevant compartments using image analysis software.
Visualizations
Caption: The PI4KIIIβ signaling pathway, its regulation, and downstream effects.
Caption: A general experimental workflow for evaluating PI4KIIIβ inhibitors.
References
- 1. adooq.com [adooq.com]
- 2. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brequinar - Wikipedia [en.wikipedia.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Safety Operating Guide
Safe Disposal of BQR-695: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the proper handling and disposal of BQR-695, a potent PI4KIIIβ inhibitor, to ensure personnel safety and environmental protection.
For researchers, scientists, and drug development professionals working with this compound, a potent antimalarial compound and PI4KIIIβ inhibitor, adherence to strict safety and handling protocols is paramount.[1][2] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and a detailed disposal plan to ensure a safe laboratory environment.
Physicochemical and Inhibitory Properties of this compound
This compound is an inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a critical enzyme in cellular signaling pathways.[1] Its inhibitory action disrupts processes essential for viral replication and T-cell function.[1] The compound is supplied as a solid and requires dissolution in a suitable solvent, which should be purged with an inert gas, for the preparation of stock solutions.[1]
| Property | Value |
| Target | Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) |
| IC₅₀ (Human PI4KIIIβ) | 80 nM |
| IC₅₀ (Plasmodium PI4KIIIβ) | 3.5 nM |
| Supplied Form | Solid |
| Solubility Protocol 1 | 2.5 mg/mL (7.09 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) (Suspended) |
| Solubility Protocol 2 | ≥ 2.5 mg/mL (7.09 mM) in 10% DMSO + 90% Corn Oil (Clear Solution) |
Data sourced from MedChemExpress and Benchchem.[1][2]
Mandatory Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield must be worn. |
| Hand Protection | Compatible chemical-resistant gloves are required. |
| Skin/Body Protection | Wear a laboratory coat, long-sleeved shirt, and long pants to ensure no skin is exposed.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is necessary if working with the solid form or if aerosols may be generated.[1] |
This compound Disposal Procedures
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and personal exposure. All waste streams containing this compound are to be treated as hazardous chemical waste.
Experimental Protocol: Waste Segregation and Collection
The following protocol outlines the step-by-step procedure for the safe segregation and collection of this compound waste.
-
Identify Waste Streams: Categorize all this compound waste into one of the following:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
-
Contaminated Personal Protective Equipment (PPE).
-
-
Container Preparation:
-
Obtain separate, designated, and clearly labeled hazardous waste containers for each waste stream.
-
Ensure containers are made of a material compatible with the solvents used for this compound solutions.
-
Containers must have a secure, sealable lid.
-
-
Waste Collection:
-
Solid this compound: Collect unused or expired solid this compound in its original container or a sealed, labeled hazardous waste container.
-
This compound Solutions: Collect all solutions containing this compound in a dedicated, sealed, and labeled hazardous waste container. Under no circumstances should these solutions be poured down the drain. [1]
-
Contaminated Labware/PPE: Place all contaminated labware and disposable PPE into a designated, labeled hazardous waste container.[1]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste materials.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for BQR-695
For researchers, scientists, and drug development professionals working with the potent PI4KIIIβ inhibitor BQR-695, a comprehensive understanding of safety and handling protocols is paramount. As a compound intended for research use only, adherence to rigorous laboratory practices is essential to ensure personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to support your critical work.
Immediate Safety and Handling Precautions
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to handle this compound with the caution required for potent, potentially hazardous substances. The following guidelines are based on best practices for handling research-grade kinase inhibitors.[1][2]
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound to minimize exposure risk.[3][4] This includes, but is not limited to:
| PPE Category | Specification |
| Eye Protection | Safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat should be worn to prevent skin contact. |
| Respiratory Protection | Use a respirator when handling the compound as a powder or if aerosolization is possible. |
Engineering Controls
Proper ventilation is critical to prevent the inhalation of hazardous dust or vapors.[3][4]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Containment: Use appropriate containment strategies, such as glove boxes, for procedures with a higher risk of generating dust or aerosols.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
-
Preparation: Before handling, thoroughly review all available information on PI4KIIIβ inhibitors and similar research compounds.[3][4] Ensure that an emergency plan is in place, and that all personnel are familiar with the location and use of safety equipment such as eyewash stations and safety showers.[3]
-
Weighing and Aliquoting:
-
Conduct these procedures in a chemical fume hood to control potential dust.
-
Use dedicated, clean tools (spatulas, weigh paper) to avoid cross-contamination.
-
Prepare aliquots to minimize the need for repeated handling of the stock container.
-
-
Dissolution:
-
Consult product-specific information for recommended solvents. For similar compounds, DMSO is a common solvent.
-
Add solvent to the powdered compound slowly to avoid splashing.
-
-
Storage:
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.[3][8] All waste containing this compound must be treated as hazardous chemical waste.[2]
| Waste Stream | Disposal Procedure |
| Unused/Expired this compound | Treat as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.[2] |
| Contaminated Labware | Includes vials, pipette tips, gloves, and weigh paper. Place in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Solutions Containing this compound | Collect in a sealed, leak-proof hazardous waste container. The container must be clearly labeled with the contents.[2] |
Waste Management Workflow
The following diagram outlines the logical flow for the safe disposal of this compound waste.
Experimental Protocols: General Methodology for Kinase Inhibitor Studies
While specific experimental protocols for this compound are proprietary, a general workflow for evaluating a kinase inhibitor is presented below.
By adhering to these safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring the generation of high-quality, reproducible data. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. researchchemshub.com [researchchemshub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
